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Foundational

Deciphering the Multimodal Kinase Inhibition of AG 555: A Technical Whitepaper on EGFR and Cdk2 Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanism of Action, Selectivity Profiling, and Self-Validating Experimental Workflows Executive Summary AG 555, str...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanism of Action, Selectivity Profiling, and Self-Validating Experimental Workflows

Executive Summary

AG 555, structurally classified as Tyrphostin B46 ((E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide), is a potent, low-molecular-weight tyrosine kinase inhibitor. Originally synthesized to competitively block the substrate-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, AG 555 has since demonstrated a highly complex, multimodal mechanism of action. Beyond its primary role in inhibiting EGFR autophosphorylation, AG 555 exerts profound secondary effects, including the blockade of Cyclin-dependent kinase 2 (Cdk2) activation, the modulation of mitogen-activated protein kinase (MAPK) pathways, and potent antiretroviral activity against specific viral vectors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic topographical descriptions of AG 555. Here, we will dissect the causality behind its molecular interactions, quantify its selectivity, and provide self-validating experimental protocols designed to rigorously verify its activity in your own laboratory.

Molecular Profile & Target Selectivity

The utility of any kinase inhibitor in targeted cancer research hinges on its selectivity window. AG 555 was engineered with a heterocyclic, α -substituted benzylidenemalononitrile core that grants it exceptional affinity for the EGFR kinase domain while sparing highly homologous targets like ErbB2/neu and the Insulin Receptor Kinase .

Data Presentation: Quantitative Selectivity and Efficacy

Table 1: AG 555 Kinase Selectivity Profile | Target Enzyme / Pathway | IC50 ( μ M) | Fold Selectivity (vs. EGFR) | Mechanistic Consequence | | :--- | :--- | :--- | :--- | | EGFR Kinase | 0.7 | 1.0x (Reference) | Blocks autophosphorylation and downstream mitogenesis. | | ErbB2 / HER2 | 35.0 | 50.0x | Minimal off-target cardiotoxicity in standard dosing. | | Insulin Receptor Kinase | >100.0 | >140.0x | Preserves baseline metabolic signaling. | | Mo-MuLV Reverse Transcriptase | 10.8 | 15.4x | Blocks early-stage proviral DNA integration. |

Table 2: Cellular Phenotypes and Growth Arrest | Cell Line / Model | IC50 ( μ M) | Primary Biological Effect | | :--- | :--- | :--- | | HPV16-Immortalized Keratinocytes | 6.4 | G1/S Arrest accompanied by 15-20% apoptosis. | | Normal Human Keratinocytes | 9.4 | Reversible G1/S Arrest (lower toxicity). | | HER 14 Fibroblasts | 2.5 | Inhibition of EGF-dependent DNA synthesis. | | Renal Carcinoma (A-498, Caki-1) | 3.0 - 16.0 | Dose-dependent proliferation block. |

Primary and Secondary Mechanisms of Action

Primary Blockade: EGFR Autophosphorylation

AG 555 acts as a competitive inhibitor at the substrate-binding site of the EGFR intracellular kinase domain. By preventing the transfer of the γ -phosphate from ATP to the tyrosine residues on the receptor's autophosphorylation tail, AG 555 severs the docking sites for SH2-domain-containing proteins (e.g., Grb2, SOS). This effectively uncouples the receptor from the Ras/Raf/MEK/ERK proliferation cascade.

Secondary Modulation: Cdk2 Inhibition and Apoptosis

Unlike pure EGFR inhibitors (such as AG-1478) which induce a massive compensatory upregulation of p21 and p27, AG 555 operates via a distinct mechanism to directly block the activation of Cdk2 . By phosphorylating tyrosine 15 on Cdk2, AG 555 maintains the kinase in an inactive state, trapping cells at the late G1 and early S phase. In transformed cells, such as HPV16-immortalized keratinocytes, this conflicting signaling state (mitogenic drive vs. Cdk2 blockade) triggers apoptosis.

Antiviral and Transcriptional Repression

AG 555 exhibits unique antiretroviral properties. In Moloney murine leukemia virus (Mo-MuLV) models, it inhibits both early-stage integration and late-stage viral protein synthesis. Furthermore, in Bovine Papillomavirus (BPV-1) transformed fibroblasts, AG 555 activates the MAPK pathway (hyperphosphorylating JNK and p38). This stress-response activation fundamentally alters the ratio of the viral E2 transactivator to its repressor, collapsing the viral transcription machinery .

Pathway Visualization

The following diagram maps the divergent signaling pathways modulated by AG 555, illustrating how a single molecular intervention cascades into cell cycle arrest, apoptosis, and viral repression.

G AG555 AG 555 (Tyrphostin) EGFR EGFR Kinase AG555->EGFR Inhibits Autophosphorylation Cdk2 Cdk2 Activation AG555->Cdk2 Blocks Activation MAPK MAPK Pathway (JNK/p38) AG555->MAPK Enhances Phosphorylation Arrest G1/S Cell Cycle Arrest EGFR->Arrest Downstream Blockade Cdk2->Arrest Prevents S-Phase Entry Apoptosis Apoptosis (HPV16 cells) Cdk2->Apoptosis Induces Cell Death Viral Viral Transcription Repression MAPK->Viral Alters E2 Transactivator Ratio

Fig 1: Multimodal signaling pathways modulated by AG 555, leading to cell cycle arrest and viral repression.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol utilized to study AG 555 must be a self-validating system . This means embedding internal controls that prove the assay's mechanical success independently of the drug's biological effect.

Protocol 1: In Vitro Assessment of EGFR Autophosphorylation Blockade

Causality & Rationale: To prove that AG 555 directly inhibits EGFR kinase activity rather than merely downregulating receptor expression, we must measure the ratio of phosphorylated EGFR (p-EGFR) to total EGFR immediately following acute EGF stimulation.

Self-Validating Controls:

  • Positive Control: AG-1478 (A known, highly specific EGFR inhibitor).

  • Negative Control: Insulin stimulation (Assesses off-target inhibition of the Insulin Receptor Kinase).

Step-by-Step Methodology:

  • Cell Preparation: Seed A431 cells (which overexpress EGFR) at 2×105 cells/well in 6-well plates. Allow to adhere for 24 hours.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 18 hours. Causality: This synchronizes the cells and silences baseline autocrine kinase activity.

  • Inhibitor Pre-treatment: Treat cells with AG 555 (0.1, 1.0, 10.0 μ M) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Ligand Stimulation: Pulse the cells with 50 ng/mL recombinant human EGF for exactly 5 minutes. Causality: 5 minutes captures peak autophosphorylation before receptor internalization and degradation occur.

  • Lysis & Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF).

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with anti-p-EGFR (Tyr1068) and anti-total EGFR. Normalize p-EGFR signal to total EGFR to quantify the specific IC50 of AG 555.

Protocol 2: Bivariate Flow Cytometry for Cdk2-Mediated Cell Cycle Arrest

Causality & Rationale: AG 555 arrests cells in G1/S. Relying solely on Propidium Iodide (PI) DNA staining cannot distinguish between cells that are genuinely arrested in G1 versus cells that are slowly synthesizing DNA. We must use a bivariate BrdU/PI approach.

Self-Validating Controls:

  • Internal Validation: BrdU incorporation explicitly marks active S-phase DNA synthesis. A true Cdk2 blockade will show a 2N DNA content (via PI) with near-zero BrdU fluorescence.

Step-by-Step Methodology:

  • Treatment: Treat HPV16-immortalized keratinocytes with 10 μ M AG 555 for 24 hours.

  • BrdU Pulse: Add 10 μ M BrdU to the culture media for the final 2 hours of treatment. Causality: Only cells actively bypassing the Cdk2 checkpoint will incorporate the analog.

  • Harvest & Fixation: Trypsinize cells, wash in PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours to permeabilize the nuclear membrane.

  • DNA Denaturation: Treat cells with 2M HCl for 30 minutes to denature DNA, exposing the incorporated BrdU epitopes. Neutralize with 0.1M Sodium Borate.

  • Staining: Incubate with FITC-conjugated anti-BrdU antibody for 30 minutes. Wash, then resuspend in PBS containing 50 μ g/mL PI and 100 μ g/mL RNase A.

  • Acquisition: Analyze via flow cytometry. AG 555-treated populations will collapse into the BrdU-negative / PI-low (2N) quadrant, confirming absolute Cdk2 inhibition.

Workflow Visualization

Workflow Culture 1. Cell Culture (A431 or HPV16) Treatment 2. AG 555 Treatment (0.1 - 10.0 μM) Culture->Treatment Seed & Starve Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Harvest Assay1 4A. Western Blot (p-EGFR / Total EGFR) Lysis->Assay1 Kinase State Assay2 4B. Flow Cytometry (BrdU / PI Staining) Lysis->Assay2 Cell Cycle

Fig 2: Self-validating experimental workflow for assessing AG 555 kinase inhibition and cell cycle arrest.

References

  • Gazit, A., et al. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896-1907.[Link]

  • Ben-Bassat, H., et al. (1997). Inhibitors of epidermal growth factor receptor kinase and of cyclin-dependent kinase 2 activation induce growth arrest, differentiation, and apoptosis of human papilloma virus 16-immortalized human keratinocytes. Cancer Research, 57(17), 3741-3750.[Link][1]

  • Seri, I., et al. (1997). Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle. International Journal of Oncology, 10(6), 1185-1189.[Link][2]

  • Baars, S., et al. (2003). Tyrphostin AG 555 inhibits bovine papillomavirus transcription by changing the ratio between E2 transactivator/repressor function. Journal of Biological Chemistry, 278(39), 37306-37313.[Link][3]

Sources

Exploratory

AG 555: A Technical Guide to a Potent EGFR Kinase Inhibitor

This in-depth technical guide provides a comprehensive overview of the tyrphostin AG 555, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the tyrphostin AG 555, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, molecular properties, mechanism of action, and practical experimental applications.

Introduction: The Significance of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are fundamental for normal cellular function.[2][3]

However, dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers.[1] This makes EGFR a critical target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have emerged as a vital class of anti-cancer drugs. AG 555, also known as Tyrphostin B46, is a potent and selective inhibitor of EGFR, demonstrating significant utility as a research tool to probe EGFR-dependent signaling and as a potential therapeutic agent.[1][3][4]

Chemical Structure and Molecular Properties

AG 555 is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Systematic Name (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide[1][5]
Synonyms Tyrphostin AG 555, Tyrphostin B46[1][4]
CAS Number 133550-34-2[4][5]
Molecular Formula C₁₉H₁₈N₂O₃[4][5]
Molecular Weight 322.36 g/mol [4][5]
Appearance White to yellow solid[4]
SMILES Oc1ccc(C=C(C#N)C(=O)NCCCc2ccccc2)cc1O[4]
InChI InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+[1]

Caption: 2D chemical structure of AG 555.

Mechanism of Action: Selective EGFR Kinase Inhibition

AG 555 exerts its biological effects through the potent and selective inhibition of EGFR's intrinsic tyrosine kinase activity. It functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and other substrate proteins.

The inhibitory potency of AG 555 against EGFR is well-documented, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.7 µM.[1][6] A key feature of AG 555 is its selectivity for EGFR over other tyrosine kinases. For instance, it is approximately 50-fold more selective for EGFR than for ErbB2 (HER2) and over 140-fold more selective than for the insulin receptor kinase.[3] This selectivity makes it a valuable tool for dissecting EGFR-specific signaling pathways.

By inhibiting EGFR autophosphorylation, AG 555 effectively blocks the initiation of downstream signaling cascades. This disruption of the MAPK and PI3K/Akt pathways ultimately leads to the inhibition of cell proliferation, induction of cell cycle arrest, and, in some cases, apoptosis.[7]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by AG 555 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K AG555 AG 555 AG555->P_EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of AG 555.

Experimental Protocols and Applications

AG 555 is a versatile tool for a range of in vitro studies. Below are detailed protocols for common applications.

Western Blot Analysis of EGFR and ERK Phosphorylation

This protocol allows for the assessment of AG 555's inhibitory effect on EGFR autophosphorylation and the downstream MAPK pathway.

Materials:

  • Cell line of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • AG 555 (stock solution in DMSO)

  • Recombinant human EGF

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

    • Pre-treat cells with varying concentrations of AG 555 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with EGF (e.g., 100 ng/mL) for 5-10 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR or phospho-ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR, total ERK, and a loading control antibody.[8]

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay measures the effect of AG 555 on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • AG 555 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of AG 555 in complete medium.

    • Remove the old medium from the wells and add 100 µL of medium containing different concentrations of AG 555 or vehicle (DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2 hours.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.[9]

Conclusion

AG 555 is a valuable and well-characterized pharmacological tool for studying EGFR-mediated signaling. Its potency and selectivity make it an excellent choice for in vitro investigations into the roles of EGFR in various cellular processes and disease states. The protocols provided in this guide offer a starting point for researchers to effectively utilize AG 555 in their experimental designs. As with any inhibitor, careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.

References

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link][2]

  • protocols.io. Cytotoxicity Assay Protocol. [Link]

  • Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • Bio-Rad. Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Application of AG 555 (Tyrphostin B46) Stock Solutions

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical handling, and self-validating experimental protocols. Introduction & Mechanistic Ove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical handling, and self-validating experimental protocols.

Introduction & Mechanistic Overview

AG 555 (also known as Tyrphostin B46) is a highly potent, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor[1]. With an IC50 of 0.7 μM, it exhibits a 50-fold selectivity over ErbB2 and a >140-fold selectivity over the insulin receptor kinase.

In cellular models—particularly HPV16-immortalized human keratinocytes and renal carcinoma cell lines (e.g., A-498, Caki-1)—AG 555 effectively blocks Cdk2 activation[1],[2]. This blockade induces a robust cell cycle arrest at the late G1 and S phases, frequently accompanied by 15-20% cell apoptosis[1]. Furthermore, AG 555 has demonstrated potent antiretroviral properties, inhibiting both the early integration stages and late viral protein synthesis stages of the Moloney murine leukemia virus (Mo-MuLV) replication cycle[1],[3].

Because of its hydrophobic tyrphostin backbone, AG 555 is virtually insoluble in aqueous buffers but exhibits excellent solubility in Dimethyl sulfoxide (DMSO). Proper preparation, aliquoting, and storage of the DMSO stock solution are critical to maintaining the compound's stability and biological efficacy.

Mechanism AG555 AG 555 (Tyrphostin B46) EGFR EGFR Tyrosine Kinase AG555->EGFR Inhibits (IC50=0.7 μM) Cdk2 Cdk2 Activation EGFR->Cdk2 Downregulates CellCycle G1/S Phase Arrest Cdk2->CellCycle Blocks Progression Apoptosis Apoptosis (15-20%) CellCycle->Apoptosis Induces

Mechanism of AG 555: EGFR inhibition leading to Cdk2 blockade and G1/S cell cycle arrest.

Physicochemical Properties & Solubility Profile

Before handling the compound, it is essential to understand its physical constraints. The data below summarizes the critical parameters required for accurate molarity calculations[4],,[3].

PropertyValue
Chemical Name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide
Synonyms Tyrphostin B46, Tyrphostin AG 555
CAS Number 133550-34-2
Molecular Weight 322.36 g/mol
Formula C19H18N2O3
Primary Target EGFR Tyrosine Kinase (IC50 = 0.7 μM)
Max Solubility (DMSO) ~30 mM (9.67 mg/mL) to 40 mg/mL (varies by purity/vendor)

Protocol: Preparation of 10 mM AG 555 Stock Solution in DMSO

Expertise & Experience (The "Why"): DMSO is highly hygroscopic. Absorption of atmospheric moisture can lead to the rapid precipitation of highly hydrophobic compounds like AG 555. Always use anhydrous, cell-culture grade DMSO (≥99.9% purity) and prepare stocks in a low-humidity environment. Sonication is highly recommended to ensure complete dissolution without applying excessive heat, which could degrade the cyano-propenamide core[4].

Step-by-Step Methodology:
  • Equilibration : Allow the AG 555 powder vial to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Calculation : To prepare a standard 10 mM stock solution, dissolve 3.22 mg of AG 555 in exactly 1.0 mL of anhydrous DMSO[4],[3]. (See Table 2 for alternative volumes).

  • Reconstitution : Add the calculated volume of DMSO directly to the original vial to avoid losing compound on weighing boats. Pipette up and down gently.

  • Dissolution : Vortex the mixture for 30-60 seconds. Place the vial in a room-temperature ultrasonic water bath (sonicator) for 2-5 minutes[4].

  • Validation Check : Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If turbidity persists, continue sonication.

  • Aliquoting : Divide the stock solution into single-use aliquots (e.g., 20-50 μL) in sterile, amber microcentrifuge tubes. Causality: AG 555 is sensitive to light and repeated freeze-thaw cycles.

  • Storage : Store aliquots at -80°C for long-term stability (up to 6-12 months) or -20°C for short-term use (up to 1 month)[4],[3].

Workflow Step1 1. Weigh AG 555 Powder (e.g., 3.22 mg for 1 mL of 10 mM) Step2 2. Reconstitute in Anhydrous DMSO (Cell-culture grade, ≥99.9%) Step1->Step2 Step3 3. Vortex & Sonicate (Ensure clear, homogeneous solution) Step2->Step3 Step4 4. Aliquot into Sterile Tubes (Single-use volumes, e.g., 20-50 μL) Step3->Step4 Step5 5. Store at -20°C or -80°C (Protect from light & moisture) Step4->Step5

Standard workflow for the preparation and storage of AG 555 DMSO stock solutions.

Table 2: Preparation of Standard Stock Solutions (from 5 mg AG 555 powder)
Desired Stock ConcentrationVolume of Anhydrous DMSO Required
1 mM 15.51 mL
5 mM 3.10 mL
10 mM 1.55 mL
20 mM 0.775 mL
50 mM 0.310 mL

(Data derived from standard molarity reconstitution protocols for MW 322.36[4])

Protocol: In Vitro Cell Culture Application (EGFR Inhibition Assay)

Expertise & Experience (The "Why"): Direct addition of high-concentration DMSO stocks to cell culture media can cause localized precipitation (the "solvent shock" effect) and solvent toxicity. The final DMSO concentration in the culture medium should never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or off-target differentiation. AG 555 is typically effective in the 3-16 μM range for cell growth inhibition in carcinoma lines, and 10-30 μM for complete growth arrest[1].

Step-by-Step Methodology:
  • Thawing : Thaw a single-use AG 555 aliquot at room temperature. Discard any remaining volume after the experiment to avoid freeze-thaw degradation.

  • Intermediate Dilution : Prepare an intermediate dilution (e.g., 1000× your desired final concentration) in sterile PBS or serum-free media immediately prior to use.

  • Media Preparation : Add the intermediate dilution to pre-warmed complete culture media. Critical Parameter: For a 10 μM final assay concentration, a 10 mM stock solution is ideal as it requires exactly a 1:1000 dilution, yielding exactly 0.1% DMSO[3].

  • Homogenization : Vigorously vortex or invert the media tube to ensure homogeneous distribution of the inhibitor before applying it to the cells.

  • Cell Treatment : Aspirate old media from the cell culture vessels and replace it with the AG 555-containing media. Include a vehicle control well containing 0.1% DMSO.

  • Incubation & Validation Check : Incubate cells under standard conditions (37°C, 5% CO2). Observe the cells under a phase-contrast microscope 24-48 hours post-treatment. Successful EGFR inhibition and G1/S arrest typically present as significantly reduced cell confluency and morphological changes indicative of growth arrest compared to the vehicle control[1],[4].

References

Below is the consolidated list of authoritative sources and product data sheets utilized to construct this protocol.

Sources

Application

using AG 555 to induce G1 cell cycle arrest in transformed cells

Application Note: Inducing G1 Cell Cycle Arrest in Transformed Cells Using the Tyrphostin AG 555 Executive Summary AG 555 (also known as Tyrphostin B46) is a highly potent, selective inhibitor of the Epidermal Growth Fac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Inducing G1 Cell Cycle Arrest in Transformed Cells Using the Tyrphostin AG 555

Executive Summary

AG 555 (also known as Tyrphostin B46) is a highly potent, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1]. While many EGFR inhibitors halt cell proliferation by upregulating Cdk2 inhibitors like p21 and p27, AG 555 exhibits a distinct and highly valuable pharmacological profile: it directly blocks the activation of Cyclin-dependent kinase 2 (Cdk2) without significantly altering the expression levels of Cdk2 or its associated cyclins[2]. This unique mechanism makes AG 555 an exceptional tool compound for inducing G1/S phase cell cycle arrest, particularly in transformed cells such as Human Papillomavirus (HPV) 16-immortalized keratinocytes[2].

Mechanistic Rationale & Causality

In transformed cells driven by autocrine loops (e.g., TGF-α/EGFR in HPV-infected cells), constitutive EGFR signaling pushes the cell through the G1/S checkpoint. By applying AG 555, researchers can uncouple Cdk2 activity from upstream mitogenic signals.

Why choose AG 555 over other Tyrphostins? If your experimental goal is to study Cdk2-dependent cell cycle progression without triggering a massive accumulation of p21/p27 (which can cause broad, off-target transcriptional changes), AG 555 provides a cleaner biochemical blockade at the G1/S boundary[3]. Furthermore, AG 555 demonstrates a >50-fold selectivity for EGFR over ErbB2, ensuring targeted kinase inhibition. Prolonged arrest at the G1 phase via AG 555 is also accompanied by 15-20% of the cell population undergoing apoptosis[1], making it a compound of interest for antiproliferative and antipapilloma drug development[2].

Signaling Pathway Visualization

Pathway EGF Growth Factors (EGF / TGF-α) EGFR EGFR (Active) EGF->EGFR MAPK MAPK / PI3K Cascades EGFR->MAPK AG555 AG 555 (Tyrphostin B46) AG555->EGFR Inhibits (IC50=0.7 μM) CDK2 Cdk2 Activation AG555->CDK2 Direct Blockade MAPK->CDK2 G1_S G1 to S Phase Transition CDK2->G1_S Arrest G1 Cell Cycle Arrest G1_S->Arrest Blocked Apoptosis Apoptosis (15-20%) Arrest->Apoptosis Prolonged Arrest

Fig 1: Mechanism of AG 555 inducing G1 arrest via dual EGFR and Cdk2 blockade in transformed cells.

Quantitative Data Summary

To guide dosing and experimental design, the following table summarizes the established IC50 values of AG 555 across various targets and cellular models:

Target / Cell LineIC50 ValueBiological Effect / Notes
EGFR Kinase 0.7 μMDirect target inhibition[1],.
ErbB2 Kinase 35 μMDemonstrates >50-fold selectivity for EGFR over ErbB2.
HPV16-immortalized keratinocytes 6.4 μMInduces selective G1 cell cycle arrest in transformed cells.
Normal human keratinocytes 9.4 μMLower sensitivity compared to transformed counterparts.
Mo-MuLV Reverse Transcriptase 10.8 μMInhibits viral DNA integration and protein synthesis[4],[5].

Self-Validating Experimental Design

To ensure trustworthiness in your cell cycle assays, a self-validating system must be employed:

  • Vehicle Control: DMSO matched to the highest concentration used in treatment (strictly <0.1% v/v) to rule out solvent-induced cytotoxicity.

  • Comparative Mechanistic Control: Parallel treatment with AG 1478. Because AG 1478 induces p21/p27 and AG 555 does not[2], Western blotting for p27 serves as an internal validation that the specific AG 555 mechanism is active.

  • Functional Readout: Because AG 555 inhibits Cdk2 activation rather than expression, total Cdk2 protein levels will remain unchanged[3]. Therefore, validation requires an in vitro kinase assay or monitoring the phosphorylation status of downstream targets (e.g., Rb) rather than simple immunoblotting for Cdk2.

Detailed Step-by-Step Protocols

Protocol A: Preparation of AG 555 Stock Solutions

Causality: AG 555 (Molecular Weight: 322.36) is highly hydrophobic. It must be dissolved in a high-quality organic solvent to ensure bioavailability in aqueous culture media.

  • Weigh out 3.22 mg of AG 555 powder.

  • Dissolve in 1 mL of anhydrous, sterile DMSO to create a 10 mM stock solution .

  • Vortex thoroughly until the solution is completely clear.

  • Aliquot into single-use volumes (e.g., 20 μL) to prevent freeze-thaw degradation, and store desiccated at -20°C or -80°C.

Protocol B: Cell Synchronization and AG 555 Treatment

Causality: To accurately measure a G1/S block, cells must first be synchronized in the G0/G1 phase. Serum starvation removes mitogenic signals, aligning the cell population before the inhibitor is introduced.

  • Seed HPV16-immortalized keratinocytes (or your transformed cell line of choice) in 6-well plates to achieve 60-70% confluency.

  • Wash cells twice with warm PBS to remove residual serum.

  • Add serum-free media and incubate for 24 hours to synchronize cells in G0/G1.

  • Release and Treat: Replace with complete media (containing 10% FBS) supplemented with either:

    • Test: 10 μM AG 555 (diluted 1:1000 from the 10 mM stock).

    • Control: 0.1% DMSO (Vehicle).

  • Incubate for 24 to 48 hours.

Protocol C: Cell Cycle Analysis via Flow Cytometry (PI Staining)

Causality: Propidium Iodide (PI) intercalates into DNA, allowing the quantification of DNA content. Dropwise addition of ethanol during fixation prevents cell clumping, ensuring single-cell resolution during flow cytometry.

  • Harvest cells by trypsinization. Collect both the adherent cells and the floating cells in the media (to capture the 15-20% apoptotic fraction)[1].

  • Centrifuge at 300 x g for 5 minutes and wash the pellet twice with ice-cold PBS.

  • Resuspend the pellet in 0.5 mL of ice-cold PBS.

  • Fixation: While vortexing the tube gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge to remove ethanol, wash once with PBS, and resuspend in 0.5 mL of PI Staining Solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze via flow cytometry (excitation at 488 nm, emission at 585 nm). You will observe a significant accumulation of cells in the 2N (G1) peak in the AG 555 treated group compared to the vehicle control.

Protocol D: Validation of Cdk2 Inhibition (In Vitro Kinase Assay)

Causality: Because AG 555 blocks Cdk2 activation without degrading the protein[3], functional kinase activity must be measured using Histone H1 as a substrate.

  • Lyse AG 555-treated and control cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitate Cdk2 using 2 μg of an anti-Cdk2 specific antibody and Protein A/G agarose beads overnight at 4°C.

  • Wash the beads three times with lysis buffer and twice with kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Resuspend beads in 30 μL of kinase buffer containing 5 μg of Histone H1 substrate, 20 μM cold ATP, and 5 μCi of γ-[32P]-ATP.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding 4X SDS loading buffer and boiling for 5 minutes.

  • Resolve proteins on a 12% SDS-PAGE gel, dry the gel, and perform autoradiography. A severe reduction in the radiolabeled Histone H1 band confirms the functional blockade of Cdk2 by AG 555.

References

  • Ben-Bassat H, et al. "Inhibitors of epidermal growth factor receptor kinase and of cyclin-dependent kinase 2 activation induce growth arrest, differentiation, and apoptosis of human papilloma virus 16-immortalized human keratinocytes." Cancer Research, 1997. URL:[Link]

  • Seri I, et al. "Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle." International Journal of Oncology, 1997. URL:[Link]

Sources

Method

Application Note: AG 555 as a Potent Inhibitor of Bovine Papillomavirus Transcription

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bovine Papillomavirus (BPV) serves as a critical model for studying human papillomavirus (HPV) due to similarities in their genomic organization and life cycle. The BPV life cycle is intricately linked to the differentiation of host epithelial cells, with viral gene expression being tightly regulated. The viral E2 protein is a key regulator of viral transcription and replication. The E2 open reading frame encodes a full-length transcriptional transactivator (E2TA) and two smaller transcriptional repressors, E2-TR and E8/E2. The balance between these E2 protein isoforms is crucial for maintaining the viral life cycle and the transformed phenotype of infected cells.[1][2]

Recent studies have highlighted the importance of host cell signaling pathways in the regulation of viral replication. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, in particular, has been shown to be exploited by various viruses to promote their replication.[3] In the context of papillomaviruses, EGFR signaling can influence viral gene expression. AG 555, a potent and selective inhibitor of EGFR tyrosine kinase activity with an IC50 of 0.7 µM, has emerged as a valuable tool for investigating the role of EGFR signaling in BPV transcription.[4][5] This application note provides a detailed protocol for utilizing AG 555 in bovine papillomavirus transcription assays to study its inhibitory effects on viral gene expression.

Mechanism of Action: Targeting EGFR to Modulate BPV E2 Expression

AG 555 exerts its antiviral effect by inhibiting the tyrosine kinase activity of EGFR. This blockade disrupts downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways is often associated with the phosphorylation and activation of transcription factors such as c-Jun and ATF-2. In the context of BPV, it is hypothesized that EGFR signaling, through the JNK/c-Jun axis, plays a role in modulating the expression of the BPV E2 proteins. Specifically, inhibition of EGFR by AG 555 is thought to alter the ratio of the E2 transactivator to the E2 repressors, leading to a suppression of overall viral transcription. This makes AG 555 a powerful pharmacological tool to dissect the interplay between host cell signaling and BPV gene regulation.

AG_555_Mechanism_of_Action cluster_cell Host Cell cluster_nucleus Nucleus EGFR EGFR JNK JNK EGFR->JNK Activates cJun c-Jun JNK->cJun Phosphorylates & Activates BPV_Promoters BPV E2 Promoters cJun->BPV_Promoters Regulates E2TA E2 Transactivator (E2TA) BPV_Promoters->E2TA E2R E2 Repressors (E2-TR, E8/E2) BPV_Promoters->E2R BPV_Transcription BPV Transcription E2TA->BPV_Transcription Activates E2R->BPV_Transcription Represses AG555 AG 555 AG555->EGFR Inhibits

Figure 1: Proposed signaling pathway for AG 555-mediated inhibition of BPV transcription.

Experimental Protocols

This section provides detailed protocols for the culture of BPV-1 transformed primary bovine fibroblasts, treatment with AG 555, and subsequent analysis of BPV-1 E2 transcript levels by reverse transcription-quantitative PCR (RT-qPCR).

Part 1: Cell Culture and Maintenance

1.1. Cell Line: BPV-1 transformed primary bovine fibroblasts. These cells can be established from bovine papillomas.

1.2. Culture Medium:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

1.3. Culture Conditions:

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change medium every 2-3 days.

  • Subculture cells when they reach 80-90% confluency using Trypsin-EDTA.

Part 2: AG 555 Treatment

2.1. Preparation of AG 555 Stock Solution:

  • Dissolve AG 555 in DMSO to a stock concentration of 10 mM.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2.2. Dosing:

  • Seed BPV-1 transformed fibroblasts in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • The following day, replace the culture medium with fresh medium containing the desired concentrations of AG 555. A recommended starting dose-response range is 0.1 µM to 50 µM.

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of AG 555 used.

  • Incubate the cells with AG 555 for 24-48 hours.

Part 3: RNA Extraction and cDNA Synthesis

3.1. RNA Extraction:

  • Following AG 555 treatment, wash the cells with PBS and lyse them directly in the culture wells using a suitable lysis buffer from a commercial RNA extraction kit.

  • Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.

  • Assess RNA quantity and purity using a spectrophotometer.

3.2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers.

Part 4: RT-qPCR Analysis of BPV-1 E2 Transcripts

4.1. Primer Design Strategy:

To differentiate between the BPV-1 E2 transactivator (E2TA), the E2-TR repressor, and the E8/E2 repressor, a specific primer design strategy is required.

  • E2 Transactivator (Full-length E2): Design a forward primer in the 5' region of the E2 open reading frame (ORF) and a reverse primer in the 3' region. This will amplify the full-length transcript.

  • E2-TR Repressor: This repressor is initiated from an internal ATG codon. A forward primer designed to span this internal start codon will specifically amplify the E2-TR transcript.

  • E8/E2 Repressor: This is a spliced transcript. A forward primer designed to span the E8/E2 splice junction is necessary for its specific amplification.

4.2. Proposed Primer Sequences:

Gene TargetPrimer Sequence (5' to 3')
BPV-1 E2TA (Forward) ACCGACAGCAGCGACTCTA
BPV-1 E2TA (Reverse) GCTTGCCTTTGTTTTCTTCG
BPV-1 E2-TR (Forward) ATGACAGACACACGCACGAA
BPV-1 E2-TR (Reverse) GCTTGCCTTTGTTTTCTTCG
BPV-1 E8/E2 (Forward) CCGACGTGAGGTATGCAGAT
BPV-1 E8/E2 (Reverse) GCTTGCCTTTGTTTTCTTCG
Bovine TBP (Forward) TCCAGAATTGCTGGCGTGG
Bovine TBP (Reverse) CCTGAATCCCTTTAGCATCTTG
Bovine B2M (Forward) AAGATTCAGGCTTGCCCAC
Bovine B2M (Reverse) TCTGCTGGATGGCGTGAG

Note: These primer sequences are proposed based on the BPV-1 genome and common design principles. It is highly recommended to validate their specificity and efficiency experimentally.

4.3. RT-qPCR Reaction:

  • Perform qPCR using a SYBR Green-based master mix.

  • A typical reaction mixture includes: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Use a three-step cycling protocol:

    • Initial denaturation (e.g., 95°C for 3 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing (e.g., 60°C for 30 seconds)

      • Extension (e.g., 72°C for 30 seconds)

    • Melt curve analysis to verify product specificity.

4.4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes (E2TA, E2-TR, E8/E2) to the geometric mean of the housekeeping genes (TBP and B2M).

  • Calculate the relative gene expression using the ΔΔCt method.

Expected Results

Treatment of BPV-1 transformed fibroblasts with AG 555 is expected to result in a dose-dependent decrease in the expression of the E2 transactivator (E2TA) transcript, while the expression of the E2 repressor transcripts (E2-TR and E8/E2) may be less affected or even relatively increased. This shift in the E2TA to E2 repressor ratio leads to an overall suppression of BPV-1 transcription.

AG 555 Concentration (µM)Relative E2TA mRNA Expression (Fold Change)Relative E2-TR mRNA Expression (Fold Change)Relative E8/E2 mRNA Expression (Fold Change)
0 (Vehicle)1.001.001.00
0.10.951.020.98
10.750.980.95
100.400.950.90
500.150.900.85

Table 1: Hypothetical dose-response data for the effect of AG 555 on BPV-1 E2 transcript levels.

Experimental_Workflow start Start cell_culture 1. Culture BPV-1 Transformed Fibroblasts start->cell_culture ag555_treatment 2. Treat with AG 555 (Dose-Response) cell_culture->ag555_treatment rna_extraction 3. Total RNA Extraction (with DNase treatment) ag555_treatment->rna_extraction cdna_synthesis 4. cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr 5. RT-qPCR for BPV-1 E2 (E2TA, E2-TR, E8/E2) and Housekeeping Genes cdna_synthesis->rt_qpcr data_analysis 6. Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for assessing the effect of AG 555 on BPV transcription.

Troubleshooting

Issue Possible Cause Solution
High variability in RT-qPCR results Inconsistent cell seeding or RNA quality.Ensure accurate cell counting and uniform seeding. Perform quality control checks on extracted RNA.
No amplification of target genes Poor RNA quality, inefficient cDNA synthesis, or incorrect primer design.Verify RNA integrity. Optimize cDNA synthesis protocol. Validate primer specificity and efficiency.
Non-specific amplification in RT-qPCR Primer-dimers or off-target amplification.Optimize annealing temperature. Perform melt curve analysis to check for single product.
Cell toxicity at low AG 555 concentrations Cell line is highly sensitive to DMSO or the compound.Perform a cell viability assay to determine the optimal non-toxic concentration range. Ensure the final DMSO concentration is low and consistent across all treatments.

Conclusion

AG 555 is a valuable research tool for investigating the role of EGFR signaling in the regulation of bovine papillomavirus transcription. The protocols outlined in this application note provide a framework for researchers to study the inhibitory effects of AG 555 on BPV-1 E2 gene expression. By elucidating the molecular mechanisms by which host cell signaling pathways influence viral replication, we can identify novel targets for the development of antiviral therapies.

References

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. [Link]

  • E6-mediated activation of JNK drives EGFR signalling to promote proliferation and viral oncoprotein expression in cervical cancer - PMC. [Link]

  • The Papillomavirus E2 Proteins - PMC - NIH. [Link]

  • Bovine Papillomavirus Type 1 Genomes and the E2 Transactivator Protein Are Closely Associated with Mitotic Chromatin - PMC. [Link]

  • The E2 transactivator of bovine papillomavirus type 1 is expressed from multiple promoters - PubMed. [Link]

  • Bovine Papillomavirus Type 1 or 2 Virion-Infected Primary Fibroblasts Constitute a Near-Natural Equine Sarcoid Model - MDPI. [Link]

  • Suitable housekeeping genes for normalization of transcript abundance analysis by real-time RT-PCR in cultured bovine granulosa cells during hypoxia and differential cell plating density - ResearchGate. [Link]

  • Identification of Reference Genes for Expression Studies in the Whole-Blood from Three Cattle Breeds under Two States of Livestock Weather Safety - PMC. [Link]

  • A reliable method for quantification of splice variants using RT-qPCR - PMC - NIH. [Link]

  • Quantification of splice variants using real-time PCR - PMC - NIH. [Link]

  • JUN-Mediated downregulation of EGFR signaling is associated with resistance to gefitinib in EGFR-mutant NSCLC cell lines - PMC. [Link]

  • Model of signalling pathways for EGF activation of c-jun. Components... - ResearchGate. [Link]

  • Transcriptional Changes Induced by Bovine Papillomavirus Type 1 in Equine Fibroblasts. [Link]

  • The BPV1-E2 trans-acting protein can be either an activator or a repressor of the HPV18 regulatory region - PMC. [Link]

  • The functional BPV-1 E2 trans-activating protein can act as a repressor by preventing formation of the initiation complex - PubMed. [Link]

  • Sequence-specific and general transcriptional activation by the bovine papillomavirus-1 E2 trans-activator require an N-terminal amphipathic helix-containing E2 domain - PubMed. [Link]

  • Phenotypic analysis of bovine papillomavirus type 1 E2 repressor mutants - PubMed. [Link]

  • Role of transcriptional repressors in transformation by bovine papillomavirus type 1 - PMC. [Link]

  • The bovine papillomavirus type 1 E2 transactivator and repressor proteins use different nuclear localization signals - PMC. [Link]

  • Regulatory protein E2 - Bovine papillomavirus type 1 | UniProtKB | UniProt. [Link]

  • Protein E8^E2C - Bovine papillomavirus type 1 | UniProtKB | UniProt. [Link]

  • Cell Culture Established from Warts of Bovine Papilloma - ResearchGate. [Link]

  • Bovine papillomavirus productive infection in cell cultures: First evidences - OAText. [Link]

Sources

Application

Application Note: Protocols for Assessing Topoisomerase I DNA Relaxation with AG 555

Introduction & Mechanistic Insight DNA Topoisomerase I (Topo I) is an essential nuclear enzyme that regulates DNA topology by creating transient single-strand breaks, allowing the DNA to swivel and relieve torsional stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

DNA Topoisomerase I (Topo I) is an essential nuclear enzyme that regulates DNA topology by creating transient single-strand breaks, allowing the DNA to swivel and relieve torsional strain (supercoiling) generated during replication and transcription. Because of its critical role in cellular proliferation, Topo I is a prime target for anticancer therapeutics[1].

While classical Topo I inhibitors like Camptothecin (CPT) act as "poisons" by trapping and stabilizing the Topo I-DNA cleavage complex, AG 555 (Tyrphostin B46) operates through a fundamentally different mechanism. Originally characterized as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, AG 555 has been proven to interact directly with Topo I. Instead of trapping the cleavage complex, AG 555 acts as a catalytic inhibitor by blocking the initial binding of the Topo I enzyme to the DNA substrate [2][3].

Understanding this mechanistic divergence is critical for designing an effective DNA relaxation assay. Because AG 555 competes with or blocks DNA binding, the experimental protocol must incorporate a pre-incubation step to allow the compound to interact with the apo-enzyme before the highly affine supercoiled DNA substrate is introduced.

Mechanistic Divergence: AG 555 vs. Camptothecin

Mechanism Topo Topoisomerase I (Apo-enzyme) Complex Topo I - DNA Cleavage Complex Topo->Complex Binds & Cleaves DNA Supercoiled DNA DNA->Complex AG555 AG 555 (Catalytic Inhibitor) AG555->Topo Blocks Binding CPT Camptothecin (Topo I Poison) CPT->Complex Traps Complex Relaxed Relaxed DNA Complex->Relaxed Ligation & Release

Mechanistic divergence of AG 555 (catalytic inhibition) vs Camptothecin (complex trapping).

Experimental Logic & Self-Validating Design

To ensure the trustworthiness of the assay, the protocol is built as a self-validating system. Every step is designed with specific causality:

  • Pre-incubation Causality: As a catalytic inhibitor, AG 555 must bind the enzyme's active or allosteric site before DNA enters the system. If DNA is added simultaneously, the rapid kinetics of Topo I-DNA binding will outcompete the inhibitor, leading to false-negative results[3].

  • Solvent Control Causality: AG 555 is highly hydrophobic and requires DMSO for solubilization. Because Topo I is sensitive to high organic solvent concentrations, the final DMSO concentration must be strictly capped at ≤5%, and a DMSO-only vehicle control is mandatory to prove that inhibition is compound-driven, not solvent-driven[4].

  • Electrophoretic Causality (The EtBr Rule): Ethidium Bromide (EtBr) must not be present in the agarose gel or running buffer. EtBr is an intercalating agent that unwinds the DNA double helix, introducing positive supercoils. This alters the writhe of the DNA, causing relaxed and supercoiled forms to co-migrate and destroying the assay's resolution. Staining must only occur post-electrophoresis[4].

Experimental Workflow

Workflow Step1 1. Reagent Prep (Buffer, DNA, AG 555) Step2 2. Pre-incubation (Topo I + AG 555, 10 min) Step1->Step2 Step3 3. DNA Relaxation (Add pBR322, 37°C, 30 min) Step2->Step3 Logic1 Ensures AG 555 binds Topo I before DNA substrate enters. Step2->Logic1 Step4 4. Termination (Add STEB & Chloroform) Step3->Step4 Step5 5. Electrophoresis (1% Agarose, No EtBr) Step4->Step5 Step6 6. Visualization (EtBr Post-stain & UV) Step5->Step6 Logic2 Separates topological forms based on writhe (compactness). Step5->Logic2

Step-by-step experimental workflow for the Topoisomerase I DNA relaxation assay.

Materials & Reagents

  • Enzyme: Recombinant Human Topoisomerase I (10 U/µL).

  • Substrate: Supercoiled pBR322 or pUC19 plasmid DNA (0.5 µg/µL in TE buffer).

  • Test Compound: AG 555 (Tyrphostin B46), prepared as a 10 mM stock in 100% molecular-grade DMSO.

  • 10X Topo I Assay Buffer: 200 mM Tris-HCl (pH 7.5), 2 M NaCl, 2.5 mM EDTA, 50% Glycerol, 500 µg/mL BSA[4].

  • Stop Buffer (STEB): 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue[4].

  • Extraction Solvent: Chloroform/Isoamyl alcohol (24:1 v/v)[4].

Detailed Protocol: AG 555 DNA Relaxation Assay

Phase 1: Reaction Assembly & Pre-incubation
  • Prepare Compound Dilutions: Create a serial dilution of AG 555 in DMSO (e.g., 100 µM, 50 µM, 10 µM, 1 µM).

  • Assemble the Pre-incubation Mix: For each 20 µL reaction, combine the following in a sterile microcentrifuge tube on ice:

    • Ultrapure Water: up to 18 µL final volume

    • 10X Topo I Assay Buffer: 2 µL

    • AG 555 Dilution (or DMSO for vehicle control): 1 µL (Ensures final DMSO is 5%)

    • Human Topoisomerase I: 1 Unit (typically 0.1 - 0.5 µL depending on specific activity)

  • Pre-incubate: Gently mix by tapping the tube and incubate at 37°C for 10 minutes. This allows AG 555 to fully interact with the apo-enzyme.

Phase 2: Relaxation & Termination
  • Initiate Reaction: Add 2 µL of supercoiled pBR322 DNA (0.5 µg) to the pre-incubated mixture.

  • Incubate: Transfer the tubes to a 37°C water bath for exactly 30 minutes.

  • Terminate & Extract:

    • Add 5 µL of STEB Stop Buffer to halt the enzymatic reaction.

    • Add 20 µL of Chloroform/Isoamyl alcohol (24:1). Vortex vigorously for 5 seconds.

    • Centrifuge at 10,000 × g for 2 minutes.

    • Expert Insight: This extraction step is critical. It strips the Topo I protein from the DNA and removes the highly hydrophobic AG 555 compound into the organic phase, preventing gel smearing and artifactual DNA shifts[4].

Phase 3: Electrophoretic Separation
  • Gel Preparation: Prepare a 1% (w/v) agarose gel in 1X TAE buffer. Do not add Ethidium Bromide.

  • Loading: Carefully aspirate 15 µL of the upper aqueous (blue) phase from the centrifuged tubes and load it into the gel wells.

  • Run: Electrophorese at a low voltage (3-4 V/cm) for 2.5 to 3 hours. Low voltage prevents overheating and ensures crisp separation between the tightly wound supercoiled DNA (Form I, migrates fastest) and the open relaxed DNA (Form II, migrates slowest)[1][4].

Phase 4: Visualization
  • Post-Staining: Submerge the gel in a bath of 1X TAE containing 0.5 µg/mL Ethidium Bromide for 30 minutes with gentle agitation.

  • Destaining: Transfer the gel to distilled water for 15 minutes to reduce background fluorescence.

  • Imaging: Visualize under UV transillumination and quantify the band intensities using densitometry software.

Quantitative Data Presentation & Interpretation

In a successful assay, the baseline supercoiled DNA will migrate rapidly as a single tight band. Upon addition of active Topo I, this band will completely shift to a ladder of slower-migrating topoisomers (relaxed DNA). Effective inhibition by AG 555 will result in a concentration-dependent retention of the fast-migrating supercoiled band.

Table 1: Comparative Inhibitor Profiles in Topoisomerase I Assays
CompoundPrimary TargetTopo I Inhibition MechanismExpected IC50 (Topo I)Gel Electrophoresis Profile
AG 555 EGFR Tyrosine KinaseCatalytic (Blocks DNA Binding)~1 - 10 µMRetention of Form I (Supercoiled DNA)
Camptothecin (CPT) Topoisomerase IPoison (Traps Cleavage Complex)~10 - 50 µMRetention of Form I + Nicked/Linear DNA
DMSO (Vehicle) NoneNoneN/AComplete conversion to Form II (Relaxed)
No Enzyme Control N/AN/AN/A100% Form I (Supercoiled Baseline)

Note: Because AG 555 is a catalytic inhibitor, it prevents the enzyme from ever cutting the DNA. Therefore, unlike CPT (which can cause the accumulation of nicked, open-circular DNA due to trapped cleavage complexes), AG 555 preserves the pristine supercoiled state of the plasmid.

References

  • Aflalo E, Iftach S, Segal S, Gazit A, Priel E. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. Cancer Research. 1994 Oct 1;54(19):5138-42. URL:[Link]

  • Inspiralis. Human Topoisomerase I Relaxation Assay Protocol. Inspiralis Assay Guides. 2025. URL: [Link]

Sources

Method

Application Notes and Protocols for Administering AG 555 in Murine Leukemia Virus (MuLV) In Vivo Models

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of AG 555, a ty...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of AG 555, a tyrphostin-class tyrosine kinase inhibitor, in murine in vivo models of leukemia induced by the Moloney Murine Leukemia Virus (M-MuLV). We will delve into the dual-action mechanism of AG 555, which targets both host cell signaling pathways and retroviral replication, providing the scientific rationale for its use. This guide offers detailed, field-proven protocols for drug formulation, leukemia induction in mice, therapeutic administration, and endpoint analysis, underpinned by a framework of scientific integrity and causality.

Introduction: Scientific Rationale and Background

Murine Leukemia Viruses (MuLVs) are gammaretroviruses that serve as a foundational tool in cancer research for their ability to induce leukemia and lymphoma in mice.[1] The Moloney strain (M-MuLV), in particular, is a well-characterized exogenous retrovirus that integrates into the host genome.[2] This integration can lead to insertional mutagenesis, activating proto-oncogenes or disrupting tumor suppressor genes, which ultimately drives cellular transformation and the development of hematopoietic malignancies, typically T-cell lymphomas.[2][3] The use of M-MuLV-infected mice provides a robust and reproducible model to study leukemogenesis and evaluate novel therapeutic agents in an immunocompetent host.

AG 555 (also known as Tyrphostin B46) is a potent inhibitor of tyrosine kinases.[4] Its primary molecular target is the Epidermal Growth Factor Receptor (EGFR), which it inhibits with an IC50 of 0.7 μM.[5][6] While EGFR overexpression is a known driver in many epithelial cancers, the therapeutic rationale for AG 555 in the context of M-MuLV extends beyond host cell kinase inhibition.[7] Crucially, AG 555 has been demonstrated to directly inhibit M-MuLV replication.[5][8] This inhibition occurs at both early and late stages of the viral lifecycle, including the integration of viral DNA into the host genome and subsequent viral protein synthesis.[8] Furthermore, AG 555 can inhibit Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase activity with an IC50 of 10.8 μM.[5] This dual mechanism—targeting host cell proliferation pathways and directly suppressing viral replication—makes AG 555 a compelling candidate for investigation in retroviral-induced leukemia models.

Mechanism of Action: A Dual-Pronged Approach

The therapeutic potential of AG 555 in the M-MuLV model is rooted in its ability to simultaneously exert pressure on two critical aspects of the disease: the viral instigator and the resulting transformed host cell.

  • Direct Antiretroviral Activity : AG 555 interferes with the M-MuLV replication cycle. By inhibiting reverse transcriptase and the integration process, it can reduce the initial viral load and the frequency of oncogenic insertion events.[5][8] Its impact on late-stage viral protein synthesis further limits the spread of the virus to new cells.[8]

  • Host Cell-Directed Activity : As a potent EGFR inhibitor, AG 555 can block downstream signaling cascades that promote cell proliferation and survival.[6][9] While M-MuLV leukemogenesis is primarily driven by insertional mutagenesis, the transformed cells may still rely on growth factor signaling for sustained proliferation. By inducing G1 growth arrest, AG 555 can selectively target the rapidly dividing transformed cells.[6]

The following diagram illustrates this proposed dual mechanism of action.

AG555_Mechanism cluster_virus M-MuLV Life Cycle cluster_host Host Cell Signaling ReverseTranscription Reverse Transcription & Integration ProteinSynthesis Viral Protein Synthesis VirionAssembly Virion Assembly & Budding Leukemogenesis Leukemogenesis VirionAssembly->Leukemogenesis Drives EGFR EGFR Proliferation Cell Proliferation (G1-S Transition) EGFR->Proliferation Activates Proliferation->Leukemogenesis Contributes to AG555 AG 555 (Tyrphostin B46) AG555->ReverseTranscription Inhibits AG555->ProteinSynthesis Inhibits AG555->EGFR Inhibits

Caption: Dual inhibitory mechanism of AG 555 in M-MuLV-induced leukemia.

Pre-Clinical In Vivo Experimental Design

A successful in vivo study requires careful planning, from animal model selection to defining clear endpoints. The workflow below outlines the key phases of a typical experiment.

Experimental_Workflow Phase1 Phase 1: Preparation - Procure Animals - Prepare M-MuLV Stock - Formulate AG 555 Phase2 Phase 2: Leukemia Induction - Inject Neonatal Mice (P3) with M-MuLV (IP) Phase1->Phase2 Phase3 Phase 3: Therapeutic Intervention - Randomize Mice into Groups - Begin AG 555 / Vehicle Admin Phase2->Phase3 Phase4 Phase 4: Monitoring - Daily Health Checks - Weekly Palpation for Tumors - Body Weight Measurement Phase3->Phase4 Phase5 Phase 5: Endpoint Analysis - Survival Analysis (Kaplan-Meier) - Necropsy & Tissue Harvest - Analyze Tumor Burden (Spleen/Thymus Weight) - Flow Cytometry / qPCR Phase4->Phase5

Caption: Overall experimental workflow for evaluating AG 555 in vivo.
Animal Model and Virus Strain Considerations
  • Mouse Strain: C57BL/6 and BALB/c mice are commonly used for M-MuLV studies.[3][10] The choice of strain can influence disease latency and phenotype. It is critical to use a consistent background strain for all experimental groups.

  • Virus Strain: This protocol is designed for Moloney Murine Leukemia Virus (M-MuLV). Ensure the viral stock is of high titer and free from contaminants.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[11] Personnel should be proficient in the described techniques to minimize animal stress.[12]

Materials and Reagents
  • AG 555 (Tyrphostin B46) (e.g., Cayman Chemical, Selleck Chemicals)[4][5]

  • Vehicle components for formulation (e.g., Anhydrous DMSO, Carboxymethylcellulose sodium (CMC-Na), PEG300, Tween 80, Sterile Saline)[4][13]

  • M-MuLV viral stock

  • Pregnant C57BL/6 mice (or other appropriate strain)

  • Sterile 1 mL syringes with 27-30G needles[14]

  • Animal gavage needles (if performing oral administration)[12]

  • Standard cell culture and virology equipment

  • Personal Protective Equipment (PPE) suitable for BSL-2 containment[2]

Detailed Experimental Protocols

Protocol 1: Preparation and Formulation of AG 555

The poor water solubility of AG 555 necessitates a formulation that creates a stable and homogenous suspension for consistent dosing.[4] The following protocol is based on common methods for administering hydrophobic small molecules in vivo.

A. Stock Solution Preparation (e.g., 50 mg/mL)

  • Aseptically weigh the required amount of AG 555 powder.

  • Add fresh, anhydrous DMSO to achieve a concentration of 50 mg/mL.

  • Vortex thoroughly until the compound is fully dissolved. This stock can be stored at -20°C. Note: Moisture-contaminated DMSO can reduce solubility.[4]

B. Preparation of Dosing Suspension (CMC-Na based for IP/Oral)

  • Prepare a sterile 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in sterile saline.

  • On the day of dosing, calculate the required volume of AG 555 stock solution based on the desired final concentration and the number of animals.

  • Warm the 0.5% CMC-Na solution to room temperature.

  • While vortexing the CMC-Na solution, slowly add the calculated volume of the AG 555 DMSO stock.

  • Continue to vortex for 5-10 minutes to ensure a homogenous suspension. The final concentration of DMSO should ideally be kept below 5-10% of the total volume.

  • Keep the suspension on a rocker or vortex briefly before dosing each animal to prevent settling.

ParameterExample ValueCalculation
Target Dose20 mg/kg-
Average Mouse Weight20 g (0.02 kg)-
Dosing Volume100 µL (0.1 mL)Based on a max of 5 mL/kg for IP[11]
Required Concentration 4 mg/mL (20 mg/kg * 0.02 kg) / 0.1 mL
Total Volume Needed (10 mice + 20% extra)1.2 mL0.1 mL/mouse * 12
Volume of Stock (50 mg/mL)96 µL(4 mg/mL * 1.2 mL) / 50 mg/mL
Volume of Vehicle (0.5% CMC-Na)1104 µL1200 µL - 96 µL
Table 1: Example calculation for preparing an AG 555 dosing suspension.
Protocol 2: Induction of Leukemia with M-MuLV

This procedure should be performed in a BSL-2 certified biosafety cabinet.[2]

  • Obtain newborn mouse pups at postnatal day 3 (P3).

  • Thaw the M-MuLV viral stock on ice. Dilute in sterile, cold phosphate-buffered saline (PBS) to the desired titer. A typical inoculum is 20-50 µL containing approximately 3x10³ infectious units.[15]

  • Gently restrain a pup, exposing the abdomen.

  • Using a 1 mL syringe with a 30G needle, perform an intraperitoneal (IP) injection with the 20-50 µL of viral suspension.[15]

  • Return the pup to its mother.

  • Monitor the pups daily for proper maternal care and development. Wean the mice at 21 days of age.

Protocol 3: Administration of AG 555

The optimal dose and schedule for AG 555 must be determined empirically. Based on studies with other tyrphostins, a starting dose of 10-20 mg/kg administered daily via IP injection is a reasonable starting point.[13][16]

  • Treatment Initiation: Begin treatment approximately 14-21 days post-infection, allowing time for the virus to establish infection but before significant disease manifestation.

  • Animal Groups: Randomly assign weaned mice to at least two groups:

    • Vehicle Control Group: Receives the CMC-Na/DMSO vehicle only.

    • AG 555 Treatment Group: Receives the formulated AG 555.

  • Dosing Procedure (Intraperitoneal):

    • Gently restrain the mouse, tilting it slightly head-down to pool the abdominal organs.

    • Insert a 27G needle into a lower abdominal quadrant, aspirating briefly to ensure the needle has not entered the bladder or intestines.[14]

    • Inject the calculated volume (typically 100-200 µL) smoothly.

    • Return the mouse to its cage and observe for any immediate adverse reactions.

  • Dosing Schedule: Administer the treatment daily, 5-7 days per week, for the duration of the study. The rapid in vivo elimination observed with similar tyrphostins suggests that frequent administration is necessary to maintain therapeutic concentrations.[16][17]

Protocol 4: Monitoring Disease Progression and Endpoint Analysis
  • Health Monitoring: Observe animals daily for clinical signs of disease, including ruffled fur, lethargy, labored breathing, or hind-limb paralysis. Record body weights 2-3 times per week.

  • Tumor Palpation: Beginning 4-5 weeks post-infection, gently palpate the abdomen of each mouse weekly to detect splenomegaly, a key indicator of leukemia progression.[3]

  • Study Endpoints: The primary endpoint is typically survival. Individual animals should be euthanized when they meet pre-defined endpoint criteria, such as >20% body weight loss, inability to access food or water, or significant tumor burden causing distress.

  • Necropsy and Sample Collection:

    • At the time of euthanasia, perform a gross necropsy.

    • Carefully dissect and weigh the spleen and thymus. A significant increase in organ weight compared to the vehicle control group indicates tumor burden.

    • Collect tissues (spleen, thymus, bone marrow, liver) for further analysis. A portion can be flash-frozen for molecular analysis (qPCR for viral load) and another portion can be processed into a single-cell suspension for flow cytometry to phenotype the leukemic cells.

Data Presentation and Interpretation

Results should be presented clearly to compare the efficacy of AG 555 against the vehicle control.

GroupMedian Survival (Days)Average Spleen Weight (g) at EndpointAverage Thymus Weight (g) at Endpoint
Vehicle Control (n=10)551.2 ± 0.30.8 ± 0.2
AG 555 (20 mg/kg) (n=10)780.5 ± 0.20.3 ± 0.1*
Table 2: Example of summary data presentation. *Indicates statistically significant difference (e.g., p < 0.05) as determined by appropriate statistical tests (Log-rank test for survival, t-test for organ weights).

A significant increase in median survival and a decrease in terminal spleen/thymus weights in the AG 555-treated group would indicate therapeutic efficacy.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Drug Precipitation in Suspension - Poor quality DMSO (moisture).- Temperature shock.- Concentration too high.- Use fresh, anhydrous DMSO.[4]- Ensure all components are at room temperature before mixing.- Test lower concentrations or alternative vehicle formulations (e.g., including PEG300/Tween 80).[13]
High Animal Toxicity / Weight Loss - Dose of AG 555 is too high.- Vehicle toxicity (e.g., high % DMSO).- Perform a preliminary dose-finding study to establish a maximum tolerated dose (MTD).- Reduce the dosing frequency (e.g., 5 days/week).- Ensure final DMSO concentration in the dosing solution is <10%.
No Therapeutic Effect Observed - Insufficient drug exposure (dose too low or poor bioavailability).- Rapid drug clearance.[16][17]- M-MuLV strain is not dependent on pathways inhibited by AG 555.- Increase the dose of AG 555 up to the MTD.- Increase dosing frequency to twice daily (if tolerated).- Confirm the antiretroviral activity of your AG 555 batch in vitro before beginning in vivo studies.

References

  • Stanford Environmental Health & Safety. Moloney Murine Leukemia Virus Fact Sheet. [Link]

  • Proffitt, M.R., et al. Immunologic Mechanisms in the Pathogenesis of Virus-Induced Murine Leukemia. The Journal of Immunology. [Link]

  • Cambridge Bioscience. AG-555 - Cayman Chemical. [Link]

  • Okeoma, C.M., et al. ENHANCED REPLICATION AND PATHOGENESIS OF MOLONEY MURINE LEUKEMIA VIRUS IN MICE DEFECTIVE IN THE MURINE APOBEC3 GENE. PMC. [Link]

  • Aflalo, E., et al. Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle. PubMed. [Link]

  • Yoneda, T., et al. The antiproliferative effects of tyrosine kinase inhibitors tyrphostins on a human squamous cell carcinoma in vitro and in nude mice. PubMed. [Link]

  • Gauthier, M., et al. Novel Insights into the Pathogenesis of the Graffi Murine Leukemia Retrovirus. PMC. [Link]

  • Hsieh, Y.C., et al. Overview of the Use of Murine Models in Leukemia and Lymphoma Research. Frontiers. [Link]

  • Reyes-Castro, L.A., et al. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro. PMC. [Link]

  • Chan, W.T., et al. Murine Leukemia Virus Spreading in Mice Impaired in the Biogenesis of Secretory Lysosomes and Ca2+-Regulated Exocytosis. PLOS ONE. [Link]

  • Wikipedia. Murine leukemia virus. [Link]

  • Langdon, S.P., et al. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022. PMC. [Link]

  • Langdon, S.P., et al. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022. PubMed. [Link]

  • Emory University. Murine Leukemia Virus (MuLV), Strain LPBM. [Link]

  • Newton, P.M., et al. Novel Small Molecule Inhibitors of Protein Kinase C Epsilon Reduce Ethanol Consumption in Mice. PMC. [Link]

  • Krivtsov, A.V., et al. Mouse models of MLL leukemia: recapitulating the human disease. ASH Publications. [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • Evans, L.H., et al. In Vivo Interactions of Ecotropic and Polytropic Murine Leukemia Viruses in Mixed Retrovirus Infections. PMC. [Link]

  • Animal protocol. [Link]

  • TransCure bioServices. How to Administer a Substance to a Mouse?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

AG 555 (Tyrphostin B46) Technical Support Center: In Vivo Formulation &amp; Troubleshooting

Welcome to the Technical Support Center for AG 555. This guide is specifically engineered for scientists and drug development professionals optimizing the solubility and delivery of AG 555 (Tyrphostin B46) in murine mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for AG 555. This guide is specifically engineered for scientists and drug development professionals optimizing the solubility and delivery of AG 555 (Tyrphostin B46) in murine models. Below, you will find causally-driven explanations, validated step-by-step protocols, and troubleshooting FAQs to ensure the scientific integrity of your in vivo assays.

Section 1: Physicochemical Properties & Mechanistic Context

Q: Why is AG 555 so difficult to dissolve in standard aqueous buffers? A: AG 555 (Molecular Weight: 322.36 g/mol ) is a highly lipophilic tyrphostin derivative. Its chemical structure lacks easily ionizable groups at physiological pH, rendering it virtually insoluble in water[1]. To achieve systemic exposure in vivo, researchers must utilize multi-component co-solvent systems or cyclodextrin-based inclusion complexes to overcome its high lattice energy and lipophilicity.

Q: How does AG 555 function mechanistically, and how does poor formulation impact this? A: AG 555 is a 1 with an IC50 of ~0.7 μM[1]. It subsequently blocks Cdk2 activation, inducing G1/S phase cell cycle arrest[2]. Suboptimal formulation leads to immediate in vivo precipitation upon injection. This reduces bioavailability, prevents the compound from reaching therapeutic concentrations at the target tissue, and neutralizes its kinase-inhibitory effects.

MOA AG555 AG 555 (Tyrphostin B46) EGFR EGFR Kinase Domain AG555->EGFR Competitive Inhibition (IC50 = 0.7 μM) CDK2 Cdk2 Activation EGFR->CDK2 Blockade of Downstream Signaling ARREST G1/S Phase Arrest CDK2->ARREST Cell Cycle Halt

AG 555 Mechanism of Action: EGFR inhibition leading to cell cycle arrest.

Section 2: Quantitative Solubility Data

To establish a baseline for your formulation strategy, consult the following solubility metrics for AG 555 across standard laboratory solvents.

Solvent SystemSolubility LimitSuitability for In Vivo UseCausality / Notes
Water / PBS InsolubleNoHighly lipophilic structure causes immediate precipitation[1].
DMSO (Anhydrous) 40 - 100 mg/mLYes (Primary Stock)Moisture-contaminated DMSO drastically reduces solubility[1].
Ethanol ~ 64 mg/mLMarginalEvaporates easily; causes rapid precipitation upon aqueous dilution[1].
CMC-Na (0.5%) ≥ 5 mg/mLYes (Oral Gavage)Forms a homogeneous suspension, not a clear solution[1].

Section 3: Validated In Vivo Formulation Protocols

Q: What is the most reliable method for achieving a clear AG 555 solution for Intraperitoneal (IP) or Intravenous (IV) injection? A: The recommended protocol utilizes a step-wise co-solvent system: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . This system successfully yields a clear solution up to 2.5 mg/mL[2].

Protocol 1: Co-Solvent System (Clear Solution, Max 2.5 mg/mL)

Expertise Note: Solvents MUST be added sequentially. Adding aqueous saline before the lipophilic compound is fully stabilized by the surfactants (Tween-80) and co-solvents (PEG300) will cause immediate, irreversible precipitation.

  • Primary Dissolution: Weigh the required amount of AG 555 powder. Add anhydrous DMSO to achieve a 25 mg/mL stock concentration. Vortex and sonicate until completely clear. (DMSO constitutes 10% of the final volume)[2].

  • Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO stock. Vortex vigorously. PEG300 acts as a dispersion matrix to prevent the drug from crashing out[3].

  • Surfactant Addition: Add Tween-80 (5% of final volume). Mix thoroughly until fully clarified. Tween-80 forms micelles that encapsulate the hydrophobic AG 555 molecules[3].

  • Aqueous Dilution: Slowly add Saline (45% of final volume) dropwise while continuously vortexing. The solution should remain perfectly clear[2].

  • Validation: Visually inspect for micro-precipitates against a dark background. Administer immediately to the mouse model.

Workflow S1 Step 1: DMSO (10% Vol) S2 Step 2: PEG300 (40% Vol) S1->S2 S3 Step 3: Tween-80 (5% Vol) S2->S3 S4 Step 4: Saline (45% Vol) S3->S4 S5 Clear Solution (≤ 2.5 mg/mL) S4->S5

Sequential addition workflow for AG 555 co-solvent formulation.

Q: What if my experimental design requires a higher dosage (≥ 5 mg/mL), and I am using Oral Gavage (PO)? A: For oral administration, a homogeneous suspension is acceptable and often preferred for sustained gastrointestinal absorption.

Protocol 2: CMC-Na Suspension (Homogeneous Suspension, ≥ 5 mg/mL)
  • Prepare a 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) solution in distilled water[1].

  • Weigh AG 555 powder (e.g., 5 mg for a 1 mL final dosing volume).

  • Gradually add the CMC-Na solution to the powder while triturating (grinding) or using a probe sonicator to ensure uniform particle size reduction[1].

  • Vortex heavily immediately before each dosing, as suspensions are prone to settling over time.

Section 4: Troubleshooting & FAQs

Q: My AG 555 solution crashed (precipitated) immediately after adding saline. What went wrong? A: This is a classic violation of the sequential addition rule. If you pre-mix the DMSO, PEG300, Tween-80, and Saline before adding the AG 555 powder, the localized concentration of water is too high, and the drug cannot dissolve. Alternatively, your DMSO may be moisture-contaminated[1]. Always use fresh, anhydrous DMSO to prevent premature nucleation of the compound.

Q: Can I store the formulated working solution for multiple days of dosing? A: No. Co-solvent formulations of AG 555 are thermodynamically metastable. Over 12-24 hours, the compound will likely undergo Ostwald ripening and precipitate. The working solution must be prepared freshly and used immediately[3]. You can, however, store the primary DMSO stock at -80°C for up to 6 months[2].

Q: Are there alternative formulations if PEG300/Tween-80 causes vehicle toxicity in my specific mouse strain? A: Yes. An alternative validated protocol uses cyclodextrins. You can dissolve AG 555 in 10% DMSO, followed by 90% of a (20% SBE-β-CD in saline) solution[2]. Sulfobutylether-β-cyclodextrin (SBE-β-CD) forms a hydrophilic inclusion complex around the lipophilic AG 555 molecule, yielding a clear solution up to 2.5 mg/mL without the need for harsh surfactants[2].

References

  • Selleckchem.AG 555 | EGFR inhibitor | CAS 133550-34-2.
  • MedChemExpress.AG 555 - Product Data Sheet.
  • TargetMol.AG 555 | Reverse Transcriptase | EGFR.

Sources

Optimization

Technical Support Center: AG 555 in Normal Human Keratinocyte (NHK) Cultures

A Guide for Researchers on Minimizing Off-Target Cytotoxicity Welcome to the technical support center for the application of AG 555. As Senior Application Scientists, we understand that achieving specific, on-target effe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Minimizing Off-Target Cytotoxicity

Welcome to the technical support center for the application of AG 555. As Senior Application Scientists, we understand that achieving specific, on-target effects while maintaining the health of your normal human keratinocyte (NHK) cultures is paramount. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot the inherent cytotoxic potential of AG 555, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles of AG 555 and its interaction with keratinocyte biology.

Q1: What is AG 555 and what is its primary mechanism of action?

A: AG 555, also known as Tyrphostin AG 555, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of approximately 0.7 μM.[1][2][3] It belongs to the tyrphostin family of compounds. By binding to the kinase domain of EGFR, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.[4]

Q2: Why is EGFR signaling so critical for normal human keratinocytes?

A: EGFR signaling is fundamental to epidermal homeostasis. It governs multiple essential keratinocyte functions, including proliferation, survival, migration, and differentiation.[5][6] Activation of this pathway is a key driver of cell cycle progression and is required for proper skin maintenance and repair.[4][5][7]

Q3: Why does AG 555, an EGFR inhibitor, cause cytotoxicity in normal keratinocytes?

A: Because EGFR signaling provides a crucial pro-survival signal for keratinocytes, its inhibition is interpreted by the cell as a loss of essential support.[5] This blockade of survival and proliferation pathways leads to cell cycle arrest and the induction of apoptosis (programmed cell death), which manifests as cytotoxicity in your culture. While this is the desired effect in hyperproliferative disorders, it is an off-target effect that must be managed in studies focused on other aspects of keratinocyte biology.

Q4: Does AG 555 have any known off-target effects that could contribute to cytotoxicity?

A: Yes. In addition to its primary activity against EGFR, AG 555 has been shown to block the activation of Cyclin-dependent kinase 2 (Cdk2).[8][9] Cdk2 is a key regulator of the G1/S phase transition in the cell cycle. Inhibition of Cdk2 can induce growth arrest and may contribute to the overall cytotoxic profile of the compound, independent of its effects on EGFR.[9]

Section 2: Troubleshooting Guide - Minimizing Unwanted Cytotoxicity

This section provides a problem-and-solution framework for common issues encountered during experiments.

Problem: I'm observing excessive cell death, even at concentrations where I expect to see specific pathway inhibition, not widespread toxicity.

This is the most common challenge. The cause often lies in the experimental conditions amplifying the pro-apoptotic effects of EGFR inhibition. Let's break down the likely culprits and their solutions.

Cause A: Sub-optimal Cell Seeding Density

The "Why": Cell density is a critical, often overlooked, variable. At low densities, each cell is exposed to a proportionally higher effective concentration of the drug. This can lead to an overestimation of cytotoxicity. Conversely, at very high densities (over-confluence), cells may begin to differentiate or have reduced metabolic activity, which also confounds results. The goal is to find a density where untreated cells are in the exponential growth phase (70-80% confluency) at the end of the experiment.[10]

Solution: Perform a Cell Density Optimization Assay.

This is a self-validating protocol to establish the ideal conditions for your specific NHK line and experiment duration.

Protocol 1: Cell Density Optimization for a 48-hour AG 555 Treatment

  • Plate Seeding: In a 96-well plate, seed your NHKs in 100 µL of complete keratinocyte growth medium at a range of densities (e.g., 2,000, 4,000, 8,000, 12,000, and 16,000 cells/well). Prepare at least 4 replicates for each density.

  • Incubation: Culture the cells for 24, 48, and 72 hours.

  • Viability Assessment: At each time point, perform a viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) on one set of plates.

  • Data Analysis: Plot absorbance/luminescence versus the initial number of cells seeded for each time point. Identify the density range that provides a linear response and results in 70-80% confluency in the wells at your intended experimental endpoint (e.g., 48 hours).[10][11] This is your optimal seeding density.

Cause B: Serum Starvation-Induced Sensitization

The "Why": Serum starvation is a common technique used to synchronize cells in the same phase of the cell cycle.[12] However, serum contains a cocktail of growth factors that activate numerous pro-survival pathways. Removing serum for extended periods can prime normal cells for apoptosis, making them hypersensitive to a pro-apoptotic stimulus like AG 555.[13][14]

Solution: Optimize Serum Concentration or Starvation Time.

Instead of complete serum removal, a reduction may be sufficient.

Protocol 2: Serum Concentration Titration

  • Seeding: Plate NHKs at the optimal density determined in Protocol 1.

  • Acclimation: Allow cells to adhere and acclimate for 24 hours in complete medium.

  • Media Change: Replace the medium with keratinocyte basal medium containing varying concentrations of growth supplements/serum (e.g., 0%, 0.1%, 0.5%, 1%, and full concentration).

  • Drug Treatment: Immediately add your desired concentration of AG 555 and a vehicle control to respective wells.

  • Incubation & Analysis: Incubate for your standard experimental duration (e.g., 48 hours) and assess cell viability.

  • Validation: Compare the viability in AG 555-treated wells across different serum concentrations. The goal is to find the lowest concentration that minimizes baseline apoptosis (as seen in the vehicle control) without masking the specific inhibitory effect of AG 555.

Cause C: Solvent (DMSO) Toxicity

The "Why": AG 555 is typically dissolved in Dimethyl Sulfoxide (DMSO). While widely used, DMSO is cytotoxic at higher concentrations.[15] Its toxicity profile can vary significantly between cell types, with some keratinocyte lines showing sensitivity to concentrations as low as 0.5% or 1%.[16][17][18]

Solution: Rigorous Vehicle Control and Solvent Minimization.

Protocol 3: Determining Maximum Tolerated DMSO Concentration

  • Seeding: Plate NHKs at their optimal density.

  • Treatment: Treat cells with a range of DMSO concentrations that will be used in your experiments (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Ensure the final volume in each well is identical. Include an untreated (media only) control.

  • Incubation & Analysis: After the intended experiment duration, assess cell viability.

  • Validation: Identify the highest DMSO concentration that results in no more than a 10-20% reduction in viability compared to the untreated control.[17][19] Never exceed this concentration in your experiments. Always prepare your AG 555 stock at a concentration that allows the final DMSO concentration to remain well below this toxic threshold.

ProblemPotential CauseRecommended Action
High Cytotoxicity Cell density is too low or too high.Perform a cell density titration assay (Protocol 1).
Prolonged or complete serum starvation.Titrate serum concentration or reduce starvation time (Protocol 2).
Solvent (DMSO) concentration is too high.Determine max tolerated DMSO concentration (Protocol 3).
Experiment Variability Inconsistent cell health/passage number.Use low-passage cells; standardize culture practices.
Suspected oxidative stress.Test for ROS production and co-treat with antioxidants (Protocols 5 & 6).

Section 3: Mechanistic Troubleshooting & Key Protocols

If basic optimization fails, the cytotoxicity may be linked to a specific cellular mechanism. Here are protocols to investigate and potentially mitigate these effects.

Problem: Is the observed cell death primarily due to apoptosis?

The "Why": EGFR inhibition is expected to induce apoptosis. Confirming this is the primary mode of cell death validates that you are observing an on-target pathway effect. Apoptosis is executed by a family of proteases called caspases, with caspase-3 being a key executioner caspase.[20][21][22][23]

Protocol 4: Assessing Apoptosis via Caspase-3/7 Activity

  • Seeding and Treatment: Plate NHKs in a white-walled 96-well plate at the optimized density. Treat with a dose-range of AG 555, a vehicle control, and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for a time course (e.g., 6, 12, 24 hours). Apoptosis is an early event.

  • Assay: Use a luminescent or fluorescent Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells as per the manufacturer's instructions.

  • Measurement: Incubate for 1-2 hours at room temperature and read luminescence/fluorescence on a plate reader.

  • Self-Validation: A significant increase in signal in AG 555-treated wells, similar to the positive control, confirms that the cytotoxicity is caspase-mediated apoptosis.

Problem: Could oxidative stress be contributing to the cytotoxicity?

The "Why": Disruption of major signaling pathways can sometimes lead to an imbalance in the cell's redox state, generating reactive oxygen species (ROS).[24] ROS can damage cellular components and trigger apoptosis.[25]

Protocol 5: Measuring Intracellular ROS Production

  • Seeding and Treatment: Plate NHKs in a black-walled, clear-bottom 96-well plate. Treat with AG 555, a vehicle control, and a positive control for ROS induction (e.g., 500 µM H₂O₂).

  • Probe Loading: During the last 30-60 minutes of your treatment period, load the cells with an ROS-sensitive fluorescent probe like CM-H2DCFDA (5 µM final concentration).[26]

  • Wash and Read: Gently wash the cells with pre-warmed PBS to remove excess probe. Add back PBS or phenol-red free medium.

  • Measurement: Immediately read the fluorescence on a plate reader (Excitation ~495 nm / Emission ~520 nm).[26]

  • Validation: A significant increase in fluorescence in AG 555-treated cells indicates ROS production.

Protocol 6: Mitigation via Antioxidant Co-treatment

  • Experimental Design: Based on positive results from Protocol 5, design a co-treatment experiment.

  • Pre-treatment: Pre-treat NHK cultures with a cell-permeable antioxidant, such as N-acetyl-L-cysteine (NAC, 1-5 mM), for 1-2 hours before adding AG 555.

  • Co-treatment: Add AG 555 to the wells, ensuring the antioxidant remains present.

  • Analysis: At the end of the experiment, assess cell viability.

  • Validation: A significant "rescue" or increase in cell viability in the antioxidant + AG 555 group compared to the AG 555-only group demonstrates that ROS contributes to the observed cytotoxicity.[25][27]

Section 4: Visualized Pathways and Workflows

EGFR Signaling and AG 555 Inhibition

The following diagram illustrates the central role of EGFR in keratinocyte signaling and the point of intervention for AG 555.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/Akt Pathway EGFR->PI3K AG555 AG 555 AG555->EGFR Inhibits Kinase Activity Apoptosis Apoptosis (Programmed Cell Death) AG555->Apoptosis Promotes Proliferation Proliferation Survival Migration RAS->Proliferation PI3K->Proliferation

Caption: EGFR pathway activation and AG 555 inhibition point.

Troubleshooting Workflow Diagram

Use this decision tree to systematically address unexpected cytotoxicity in your experiments.

Troubleshooting_Workflow Start High Cytotoxicity Observed with AG 555 Check_Density Is Cell Density Optimized and Consistent? Start->Check_Density Optimize_Density Action: Perform Cell Density Titration (Protocol 1) Check_Density->Optimize_Density No Check_Serum Are Cells Over-stressed by Serum Starvation? Check_Density->Check_Serum Yes Optimize_Density->Check_Serum Optimize_Serum Action: Titrate Serum Concentration (Protocol 2) Check_Serum->Optimize_Serum No Check_Solvent Is Vehicle Control (DMSO) Showing Toxicity? Check_Serum->Check_Solvent Yes Optimize_Serum->Check_Solvent Optimize_Solvent Action: Determine Max Tolerated DMSO Concentration (Protocol 3) Check_Solvent->Optimize_Solvent Yes Check_Mechanism Are Basic Parameters Optimized But Cytotoxicity Persists? Check_Solvent->Check_Mechanism No Optimize_Solvent->Check_Mechanism Test_Apoptosis Hypothesis: Apoptosis Action: Measure Caspase-3/7 Activity (Protocol 4) Check_Mechanism->Test_Apoptosis Test_ROS Hypothesis: Oxidative Stress Action: Measure ROS (Protocol 5) End Refined Protocol with Minimized Cytotoxicity Test_ROS->End Test_Apoptosis->Test_ROS

Caption: Systematic workflow for troubleshooting AG 555 cytotoxicity.

References

  • Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? British Journal of Pharmacology. [Link]

  • Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. EMBO reports. [Link]

  • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments. [Link]

  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol. [Link]

  • Cleaved Caspase-3 and Apoptosis. Assay Genie. [Link]

  • Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. Apoptosis. [Link]

  • Caspase 3. Wikipedia. [Link]

  • Caspase-3 activation via the intrinsic and extrinsic apoptotic... ResearchGate. [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... ResearchGate. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Protocol Place. [Link]

  • Use of in vitro human keratinocyte models to study the effect of cooling on chemotherapy drug-induced cytotoxicity. Toxicology in Vitro. [Link]

  • Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. Circulation Research. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening. [Link]

  • Expression and Function of the Epidermal Growth Factor Receptor in Physiology and Disease. Physiological Reviews. [Link]

  • Cooling-mediated protection from chemotherapy drug-induced cytotoxicity in human keratinocytes by inhibition of cellular drug uptake. PLoS One. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]

  • EGFR regulation of epidermal barrier function. Physiological Genomics. [Link]

  • The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. The FEBS Journal. [Link]

  • Cooling-mediated protection from chemotherapy drug-induced cytotoxicity in human keratinocytes by inhibition of cellular drug uptake. University of Huddersfield Research Portal. [Link]

  • Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle. International Journal of Oncology. [Link]

  • EGFR Regulates the Expression of Keratinocyte-Derived Granulocyte/Macrophage Colony-Stimulating Factor In Vitro and In Vivo. The Journal of Immunology. [Link]

  • Use of in vitro human keratinocyte models to study the effect of cooling on chemotherapy drug-induced cytotoxicity | Request PDF. ResearchGate. [Link]

  • Antioxidants in the Prevention of UVB-induced Keratynocyte Apoptosis. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Epidermal Growth Factor Receptor Transactivation Is Required for Mitogen-Activated Protein Kinase Activation by Muscarinic Acetylcholine Receptors in HaCaT Keratinocytes. International Journal of Molecular Sciences. [Link]

  • The impact of skin viability on drug metabolism and permeation -- BSA toxicity on primary keratinocytes. Alternatives to laboratory animals : ATLA. [Link]

  • Cooling-mediated protection from chemotherapy drug-induced cytotoxicity in human keratinocytes by inhibition of cellular drug uptake. PLOS One. [Link]

  • Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. Oncogene. [Link]

  • Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro. Molecular Medicine Reports. [Link]

  • Protective Effects of Oenothera biennis against Hydrogen Peroxide-Induced Oxidative Stress and Cell Death in Skin Keratinocytes. Antioxidants. [Link]

  • Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? ResearchGate. [Link]

  • (PDF) Effects of antioxidants on skin hydration, inflammatory cytokines, and keratinocyte differentiation markers in a PM10-exposed skin barrier–disrupted mouse model. ResearchGate. [Link]

  • Effects of antioxidants on skin hydration, inflammatory cytokines, and keratinocyte differentiation markers in a PM10-exposed skin barrier–disrupted mouse model. Journal of Cosmetic Dermatology. [Link]

  • Protection against Ultraviolet A-Induced Skin Apoptosis and Carcinogenesis through the Oxidative Stress Reduction Effects of N-(4-bromophenethyl) Caffeamide, A Propolis Derivative. Antioxidants. [Link]

  • Serum starvation induces keratinocyte pattern formation (A) Schematic... ResearchGate. [Link]

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Troubleshooting

improving AG 555 stability in aqueous laboratory buffer solutions

Welcome to the technical support guide for AG 555. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with the EGFR kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for AG 555. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with the EGFR kinase inhibitor AG 555, particularly concerning its stability and solubility in aqueous laboratory buffers. As Senior Application Scientists, we have developed this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to achieve reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - From Stock to Working Solution

This section addresses the most common queries regarding the handling and preparation of AG 555 solutions.

Q1: What is AG 555, and why does its behavior in aqueous solutions require special attention?

A: AG 555, also known as Tyrphostin B46, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase with an IC50 of 0.7 µM.[1][2] It is a member of the tyrphostin family of compounds and is structurally defined as α-Cyano-(3,4-dihydroxy)-N-(3-phenylpropyl)cinnamide.[3]

The critical challenge in using AG 555 stems from its physicochemical properties. It is a lipophilic molecule that is practically insoluble in water.[2][4] This poor aqueous solubility is a common issue for many small molecule kinase inhibitors.[5] When a concentrated stock solution of AG 555, typically dissolved in an organic solvent like DMSO, is introduced into an aqueous environment (e.g., cell culture media or assay buffer), the drastic change in solvent polarity can cause the compound to rapidly precipitate or "crash out" of solution.[6] This not only lowers the effective concentration of the inhibitor, leading to inaccurate results, but can also introduce confounding artifacts into your experiment. Furthermore, like many compounds with a catechol (3,4-dihydroxy) moiety, AG 555 is susceptible to degradation through oxidation, and other tyrphostins have demonstrated instability in response to light and pH changes.[7][8] Therefore, careful preparation and handling are paramount for experimental success.

Q2: What are the best solvents for preparing a concentrated stock solution of AG 555?

A: AG 555 exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[1][2] It is crucial to use anhydrous, high-purity DMSO, as moisture can negatively impact both the solubility and long-term stability of the compound.[2]

Solvent Reported Solubility Reference
DMSO ≥ 100 mg/mL (~310 mM)[9]
DMF 30 mg/mL[1]
Ethanol 64 mg/mL[2]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]
Water Insoluble[2]
Q3: How should I properly store the solid AG 555 powder and my concentrated stock solutions?

A: Proper storage is essential to prevent degradation and ensure the compound's activity is maintained over time. AG 555 powder should be protected from light.[3] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Form Storage Temperature Duration Reference
Solid Powder -20°C3 years[10]
4°C2 years[10]
In Solvent (Stock Solution) -80°C6 months[10]
-20°C1 month[3][10]

Part 2: Troubleshooting Guide - Preventing Precipitation and Ensuring Stability

This section focuses on the primary challenge of working with AG 555—maintaining its stability and solubility in your final aqueous experimental setup.

Q4: My AG 555 is precipitating upon dilution into my aqueous buffer. What is the scientific reason for this?

A: This common phenomenon, often called "crashing out," is a direct consequence of AG 555's low aqueous solubility.[6] Your concentrated stock is stable because the DMSO molecules form a "solvent shell" around the AG 555 molecules, keeping them dissolved. When you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO rapidly disperses. The local concentration of DMSO around the AG 555 molecules drops precipitously, and the compound finds itself in an energetically unfavorable aqueous environment. To minimize contact with water, the lipophilic AG 555 molecules aggregate, forming visible precipitate. This reduces the bioavailable concentration of your inhibitor to an unknown and likely much lower level than intended.

Q5: I'm observing inconsistent or delayed inhibitory effects in my experiments. Could this be related to AG 555 stability?

A: Yes, this is a strong possibility and highlights why understanding compound stability is crucial for data interpretation. There are two primary causes:

  • Precipitation: As discussed in Q4, if the compound precipitates, the actual concentration in your experiment is lower than the calculated concentration, leading to weaker or no-observed inhibition. The variability in mixing efficiency can lead to inconsistent levels of precipitation between experiments.

  • Chemical Degradation: Tyrphostins can be unstable in aqueous solutions.[6] For example, studies on the related compound Tyrphostin 23 have shown that it degrades in solution, and interestingly, its degradation products can be more potent inhibitors than the parent compound.[6] If AG 555 undergoes degradation in your buffer over the course of an experiment, you may be measuring the effect of a mixture of compounds, not just AG 555. This can lead to highly variable and difficult-to-interpret results. This underscores the recommendation to always prepare working solutions fresh for each experiment.[6]

Q6: Beyond precipitation, what other factors can compromise AG 555 in my aqueous working solution?

A: Several environmental and chemical factors can affect the stability of AG 555 and similar kinase inhibitors in aqueous buffers.

  • Light Exposure: AG 555 should be protected from light.[3] Many tyrphostins are known to be photo-unstable, undergoing photoisomerization (a change in chemical structure) when exposed to light in solution.[7] It is best practice to prepare solutions in amber vials and keep experimental plates or tubes covered.

  • pH of the Buffer: The stability of small molecules can be highly pH-dependent.[8] While some kinase inhibitors are more soluble in acidic media, this can also be a condition for accelerated degradation.[11][12] The AG 555 safety data sheet lists strong acids and alkalis as incompatible materials, suggesting that extreme pH values should be avoided.[10][13] It is advisable to maintain the pH of your buffer within a physiological range (e.g., pH 7.2-7.4) unless your experiment specifically requires otherwise.

  • Oxidation: The catechol (3,4-dihydroxy) group on AG 555 is a known site for oxidation. The presence of dissolved oxygen or trace metal ions in buffers can catalyze this process, leading to degradation. While often a slower process, it can be significant in long-term experiments. Using high-purity water for buffer preparation can help minimize metal ion contamination.

  • Temperature: Elevated temperatures can accelerate chemical degradation.[11][12] While most cell-based assays are performed at 37°C, you should avoid unnecessarily heating the stock or working solutions for extended periods.

Part 3: Protocols and Methodologies

These protocols provide a validated, step-by-step approach to minimize the issues discussed above.

Protocol 1: Preparation of a Concentrated Stock Solution in Anhydrous DMSO

This protocol describes the initial step of preparing a high-concentration, stable stock of AG 555.

  • Pre-weighing Preparation: Allow the vial of solid AG 555 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of AG 555 powder in a suitable tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 31.02 µL of DMSO per 1 mg of AG 555).

  • Dissolution: Vortex the solution vigorously. If necessary, gentle warming (to 37°C) or brief sonication can be used to ensure the compound is fully dissolved.[6] The resulting solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in light-protecting (amber) microcentrifuge tubes. Store immediately at -20°C for up to one month or at -80°C for up to six months.[3][10]

Protocol 2: Serial Dilution Method for Preparing Aqueous Working Solutions

This protocol is designed to prevent the precipitation of AG 555 when diluting it into your final aqueous buffer or cell culture medium.

  • Thaw Stock: Thaw one aliquot of your concentrated AG 555 DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution into your final aqueous buffer or medium. For example, prepare a 1:10 dilution by adding 2 µL of stock to 18 µL of buffer. Vortex immediately and vigorously to ensure rapid mixing. This step helps to gradually lower the DMSO concentration.

  • Final Dilution: Add the required volume of the intermediate dilution (or the original stock if skipping step 2) to the final volume of your aqueous buffer. Crucially, add the AG 555 solution to the buffer while the buffer is being vortexed or rapidly mixed. This ensures immediate and thorough dispersion, preventing localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. Keep it consistent across all experimental conditions (including vehicle controls) and ideally below 0.5% to minimize solvent-induced artifacts.[6]

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous dilutions of AG 555, as the compound is prone to degradation.[6]

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting AG 555 Precipitation

This diagram outlines a logical workflow for diagnosing and solving issues with AG 555 precipitation during the preparation of aqueous working solutions.

cluster_0 Troubleshooting AG 555 Precipitation A Start: Precipitation Observed in Aqueous Solution B Was the DMSO stock clear before dilution? A->B C No B->C No D Yes B->D Yes E Re-dissolve stock. Consider gentle warming or sonication. Use fresh, anhydrous DMSO. C->E F How was the final dilution performed? D->F N Problem Solved: Clear Solution E->N G Added buffer to stock or poor mixing F->G Incorrect Method H Added stock to buffer with vigorous mixing F->H Correct Method I Revise Protocol: 1. Add small volume of stock to large volume of buffer. 2. Vortex buffer WHILE adding stock. 3. Consider serial dilution. G->I J What is the final DMSO concentration? H->J I->N K > 1% J->K High L < 1% J->L Low M Reduce final DMSO concentration. Higher % of organic solvent may be required if high [AG 555] is needed. K->M L->N M->N

Caption: A workflow diagram for troubleshooting AG 555 precipitation.

Diagram 2: Experimental Setup Decision Tree for AG 555 Stability

This decision tree provides a logical path for ensuring the stability and reliability of AG 555 in an experimental context.

cluster_1 Ensuring AG 555 Stability in Experiments A Planning Experiment with AG 555 B Prepare fresh DMSO stock solution? A->B C Yes: Follow Protocol 1 B->C Yes D No: Use stored aliquot B->D No I Prepare aqueous working solution C->I E Is aliquot single-use and stored correctly (-80°C)? D->E F No E->F No G Yes E->G Yes H Discard aliquot. Prepare fresh stock. F->H G->I J Follow Protocol 2 for dilution? I->J K Yes J->K Yes L No J->L No N Protect from light during experiment? K->N M High risk of precipitation and inconsistent results. L->M O Yes: Use amber tubes/cover plates N->O Yes P No N->P No R Experiment Ready O->R Q Risk of photo-degradation. P->Q

Caption: Decision tree for maintaining AG 555 stability during setup.

References

  • 658404 AG 555. (n.d.). Merck. Retrieved March 21, 2026, from [Link]

  • Tyrphostin AG-555|133550-34-2|MSDS. (n.d.). DC Chemicals. Retrieved March 21, 2026, from [Link]

  • Tomeh, D., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals. Retrieved March 21, 2026, from [Link]

  • Halaban, R., et al. (2003). The tyrphostin AG1024 accelerates the degradation of phosphorylated forms of retinoblastoma protein (pRb) and restores pRb tumor suppressive function in melanoma cells. Cancer Research. Retrieved March 21, 2026, from [Link]

  • Vankataram, U., et al. (1996). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical Research. Retrieved March 21, 2026, from [Link]

  • Kinase Inhibitor Chemistry. (n.d.). Cambridge Healthtech Institute. Retrieved March 21, 2026, from [Link]

  • Aflalo, S. E., et al. (1997). Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle. International Journal of Oncology. Retrieved March 21, 2026, from [Link]

  • 27 CFR Part 555 Subpart K -- Storage. (n.d.). eCFR. Retrieved March 21, 2026, from [Link]

  • Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved March 21, 2026, from [Link]

  • Explosives Storage Requirements. (n.d.). ATF. Retrieved March 21, 2026, from [Link]

  • Tomeh, D., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. Retrieved March 21, 2026, from [Link]

  • Al-Hilal, T. A., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC. Retrieved March 21, 2026, from [Link]

Sources

Optimization

preventing AG 555 stock solution degradation during freeze-thaw cycles

Technical Support Center: AG 555 Stock Solution Integrity A Guide to Preventing Degradation During Freeze-Thaw Cycles Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: AG 555 Stock Solution Integrity

A Guide to Preventing Degradation During Freeze-Thaw Cycles

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical advice on maintaining the stability and efficacy of AG 555 (also known as Tyrphostin AG 555) stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the handling and storage of AG 555.

Q1: What is AG 555 and why is proper storage so critical for its activity?

AG 555 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and also blocks Cdk2 activation.[1][2][3] Its function is directly tied to its precise chemical structure. Improper handling and storage, especially of stock solutions, can lead to chemical degradation, rendering the inhibitor less effective or completely inactive. This can result in inconsistent experimental data, loss of time, and misinterpretation of results. Therefore, maintaining the chemical integrity of your AG 555 stock is paramount for reproducible and reliable research.

Q2: What is the best solvent for preparing AG 555 stock solutions?

The recommended solvent for preparing high-concentration stock solutions of AG 555 for in vitro use is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][4] AG 555 is highly soluble in DMSO, with concentrations of 40 mg/mL (124.08 mM) or even ≥ 100 mg/mL (310.21 mM) being achievable.[1][2][4]

Causality: Using DMSO is crucial for two reasons. First, its excellent solubilizing power allows for the creation of a concentrated stock that can be diluted to a final working concentration with a minimal amount of residual solvent in your experiment. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[5] Second, anhydrous (water-free) DMSO helps prevent hydrolysis of the compound. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can compromise the long-term stability of the dissolved inhibitor.[6] Always use a fresh, unopened bottle or a properly stored desiccated stock of DMSO.[5]

Q3: What are the recommended storage conditions for AG 555 powder and stock solutions?

Proper storage temperature is a critical factor in preventing degradation. The stability of AG 555 varies significantly depending on whether it is in solid (powder) form or dissolved in a solvent.

Data Presentation: Recommended Storage Conditions for AG 555

FormStorage TemperatureRecommended DurationSource(s)
Powder -20°CUp to 3 years[2][4]
4°CUp to 2 years[2]
Stock Solution in DMSO -80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Expert Insight: The significantly shorter shelf-life of the stock solution compared to the powder highlights that the compound is less stable when in solution. The process of dissolving the compound increases molecular mobility, making it more susceptible to degradation pathways. Storing solutions at -80°C is strongly recommended for long-term stability as it further reduces this molecular mobility.

Section 2: Troubleshooting Guide - Freeze-Thaw Degradation

This section dives into the core issue of freeze-thaw cycles and how to mitigate their damaging effects.

Q4: What exactly happens to my AG 555 stock solution during a freeze-thaw cycle?

A freeze-thaw cycle is not a benign process. It introduces significant physical and chemical stresses on the dissolved inhibitor.[7]

  • Ice Crystal Formation: As the solution freezes, pure solvent (DMSO) crystallizes first, effectively concentrating the AG 555 and any other solutes into smaller, unfrozen liquid pockets.[8] This phenomenon, known as freeze-concentration, can dramatically increase the local concentration of the inhibitor, potentially leading to precipitation.[9]

  • pH Shifts: The exclusion of solutes during freezing can also cause drastic shifts in the pH of these unfrozen pockets, which can accelerate the degradation of pH-sensitive compounds.[8]

  • Water Contamination: If the stock solution has absorbed atmospheric moisture, repeated freeze-thaw cycles can be particularly damaging. Water has a higher freezing point than DMSO, and the formation of ice crystals can physically damage complex molecules.[6][7]

These factors can lead to a loss of solubility (precipitation) and chemical degradation, reducing the effective concentration and activity of your inhibitor.[10][11]

Q5: How can I minimize the number of freeze-thaw cycles?

The single most effective strategy to prevent freeze-thaw-induced degradation is to aliquot your stock solution .[6][12][13]

Authoritative Grounding: The principle of aliquoting involves preparing a large, validated batch of stock solution and immediately dividing it into smaller, single-use volumes in separate tubes. This ensures that the main stock is frozen only once, and each experiment uses a fresh aliquot that has only undergone one freeze-thaw cycle (the initial freeze and the thaw before use).

Q6: I suspect my AG 555 stock has degraded. What are the common signs?

Detecting degradation early can save you from failed experiments. Look for these signs:

  • Visual Evidence: After thawing, carefully inspect your stock solution (before diluting it). Is it still a clear solution? Any cloudiness, turbidity, or visible precipitate is a strong indicator that the compound has come out of solution, which may be a result of degradation or reduced solubility.[13]

  • Experimental Inconsistency: The most common sign of degradation is a loss of biological activity. If you observe a diminished or inconsistent effect of the inhibitor in your assays compared to previous experiments (e.g., requiring a higher concentration to achieve the same level of inhibition), your stock solution is a prime suspect.[12]

Section 3: Protocols & Best Practices

This section provides actionable, step-by-step methodologies for preparing and validating your AG 555 stock solutions.

Experimental Protocol 1: Preparing and Aliquoting AG 555 Stock Solutions

This protocol is designed to maximize stability and ensure consistency.

Methodology:

  • Pre-Preparation: Allow the vial of AG 555 powder and a bottle of high-purity, anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder or into the solvent.

  • Calculation: Determine the required volume of DMSO to add to the powder to achieve your desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial of AG 555. Cap the vial tightly and vortex thoroughly. If dissolution is slow, gentle warming (up to 37°C) or brief sonication can be used to aid the process.[1][4] Visually confirm that all solid material has dissolved and the solution is clear.

  • Aliquoting: Immediately after confirming complete dissolution, dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for one or two experiments to avoid leaving a partially used tube.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and passage number (if applicable). Immediately place the aliquots in a freezer box and store them at -80°C for long-term storage or -20°C for short-term use.[1][2][12]

Visualization: AG 555 Stock Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage p1 Equilibrate AG 555 and Anhydrous DMSO to Room Temperature p2 Calculate Required DMSO Volume d1 Add DMSO to AG 555 Powder p2->d1 d2 Vortex / Sonicate Until Fully Dissolved d1->d2 d3 Visually Confirm Clear Solution d2->d3 s1 Dispense into Single-Use Aliquots d3->s1 s2 Label Aliquots Clearly s1->s2 s3 Store Immediately at -80°C s2->s3

Caption: Workflow for preparing stable AG 555 stock solutions.

Experimental Protocol 2: Quick Quality Control Check on Your AG 555 Stock

If you suspect degradation, performing a dose-response experiment against a fresh aliquot or newly prepared stock can serve as a functional validation.

Methodology:

  • Prepare Stocks: Thaw one of your existing, suspect aliquots. Separately, prepare a fresh stock solution from AG 555 powder following Protocol 1.

  • Set Up Assay: In your standard biological assay (e.g., a cell viability assay with an EGFR-dependent cell line), prepare serial dilutions of both the "suspect" stock and the "fresh" stock.

  • Include Controls: Ensure you include a vehicle control (DMSO only) at the highest concentration used in the dilutions.

  • Execute and Analyze: Run the assay under identical conditions for both sets of dilutions.

  • Compare IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for both the suspect and fresh stocks. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspect stock indicates a loss of potency and probable degradation.

Section 4: Advanced Topics

Q7: Is it better to store aliquots at -20°C or -80°C?

For long-term storage (greater than one month), -80°C is definitively superior .[1][2][12]

Causality: While -20°C is sufficient to keep DMSO frozen, the lower temperature of -80°C significantly reduces the rate of any potential chemical reactions and slows the molecular mobility of any unfrozen water molecules, better preserving the compound's integrity over time.[6] As per manufacturer recommendations, AG 555 in DMSO is stable for up to 6 months at -80°C, but only for 1 month at -20°C.[1][2]

Q8: Can I store my diluted, ready-to-use AG 555 solution in cell culture media?

This is strongly discouraged . Small molecule inhibitors are often much less stable in aqueous, buffered solutions like cell culture media compared to pure DMSO.[5][12]

Causality: Cell culture media contains salts, amino acids, and has a physiological pH, all of which can accelerate the degradation of the compound. Furthermore, components in the media, especially if it contains serum, can bind to the inhibitor, reducing its effective concentration. Always prepare the final working dilution of AG 555 in your culture medium immediately before adding it to your cells.[4]

Visualization: Troubleshooting Suspected Degradation

G start Inconsistent or Reduced Inhibitor Efficacy Observed q1 Inspect Thawed Aliquot: Is there visible precipitate or cloudiness? start->q1 yes_precip Yes q1->yes_precip Yes no_precip No q1->no_precip No action1 Precipitation indicates solubility issues. Discard aliquot. Prepare fresh stock (Protocol 1), ensuring full dissolution. yes_precip->action1 action2 Perform functional QC check: Compare suspect aliquot vs. fresh stock in a dose-response assay (Protocol 2). no_precip->action2 q2 Does the suspect aliquot show a higher IC50 value? action2->q2 yes_degraded Yes q2->yes_degraded Yes no_degraded No q2->no_degraded No action3 Degradation is confirmed. Discard all aliquots from that batch. Prepare and aliquot a new stock. yes_degraded->action3 action4 Stock is likely okay. Investigate other experimental variables (cell passage, reagent lots, etc.). no_degraded->action4

Caption: Troubleshooting flowchart for suspected AG 555 degradation.

References

  • BioProcess International. (2015, January 13). Evaluating Freeze–Thaw Processes in Biopharmaceutical Design. Retrieved March 21, 2026, from [Link]

  • DC Chemicals. (2024, January 1). Tyrphostin AG-555|133550-34-2|MSDS. Retrieved March 21, 2026, from [Link]

  • MDPI. (2025, September 5). Mechanism Insights in Freeze–Thaw Process Impacting Cold Denaturation of Gluten Proteins During Frozen Storage. Retrieved March 21, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved March 21, 2026, from [Link]

  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved March 21, 2026, from [Link]

  • Reddit. (2024, November 25). Why is freeze/thaw an issue? : r/labrats. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed degradation mechanism during freeze‐thaw cycles and the... Retrieved March 21, 2026, from [Link]

  • Single Cell Discoveries. (2022, December 14). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Retrieved March 21, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of AG 555 and AG 1478 for Selective EGFR Kinase Inhibition: A Guide for Researchers

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that target the EGFR tyrosine kinase domain have become indispensable tools in both basic research and clinical oncology.[1] Among the vast arsenal of available inhibitors, the tyrphostin family of compounds, including AG 555 and AG 1478, were some of the earliest and most foundational tools for interrogating EGFR signaling.

This guide provides an in-depth, objective comparison of AG 555 and AG 1478, moving beyond simple catalog descriptions to offer practical, field-proven insights. We will dissect their respective potencies, selectivity profiles, and off-target activities, supported by experimental data, to empower researchers to make informed decisions for their specific experimental contexts.

Chemical and Structural Overview

Both AG 555 and AG 1478 belong to the tyrphostin class of protein kinase inhibitors. However, their distinct chemical structures give rise to significant differences in their biological activity.

PropertyAG 555 (Tyrphostin B46)AG 1478 (Tyrphostin AG 1478)
Chemical Structure (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide[2]N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine[3]
Molecular Formula C₁₉H₁₈N₂O₃[2][4]C₁₆H₁₄ClN₃O₂[3]
Molecular Weight 322.36 g/mol [4][5]315.76 g/mol [3]
CAS Number 133550-34-2[2][4]175178-82-2[3]

Part 1: Mechanism of Action and In Vitro Potency

The primary mechanism for both compounds is the inhibition of the EGFR tyrosine kinase domain. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for downstream signaling proteins, initiating cascades like the MAPK/ERK and PI3K/Akt pathways that drive cell proliferation and survival.[6][7]

AG 555 and AG 1478 function by competing with ATP for binding to the kinase domain, thereby preventing this crucial autophosphorylation step and blocking all subsequent downstream signaling.

EGFR_Pathway_Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation (pY) EGFR->Dimer Ligand Binding PI3K_Akt PI3K/Akt Pathway Dimer->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimer->RAS_MAPK AG555 AG 555 AG555->Dimer Inhibition of Kinase Activity AG1478 AG 1478 AG1478->Dimer Inhibition of Kinase Activity Cell_Response Cell Proliferation, Survival, etc. PI3K_Akt->Cell_Response RAS_MAPK->Cell_Response

Caption: EGFR signaling pathway and points of inhibition by AG 555 and AG 1478.

A Stark Contrast in Potency

The most significant differentiator between these two inhibitors is their potency. AG 1478 is a dramatically more potent inhibitor of EGFR than AG 555. This is a critical consideration, as the required concentration for effective inhibition dictates the potential for off-target effects.

InhibitorTarget KinaseIC₅₀ ValueReference(s)
AG 1478 EGFR 3 nM [8]
AG 555 EGFR 0.7 µM (700 nM) [2][5][9]

Expert Interpretation: With an IC₅₀ in the low nanomolar range, AG 1478 can achieve effective EGFR inhibition at concentrations that are orders of magnitude lower than AG 555. This significantly reduces the probability of engaging with lower-affinity off-target kinases, a common issue when using inhibitors at higher micromolar concentrations.[10] For experiments demanding the highest degree of specificity for EGFR, AG 1478 is the unequivocally superior choice.

Part 2: Selectivity and Off-Target Profile

Selectivity is paramount in kinase inhibitor research. An ideal inhibitor would only engage its intended target, but in practice, many inhibitors interact with multiple kinases, leading to confounding experimental results or toxicity.[10][11]

AG 1478: A Highly Selective Agent

AG 1478 demonstrates remarkable selectivity for EGFR. In cell-free assays, it exhibits virtually no activity against other closely related receptor tyrosine kinases at concentrations where EGFR is fully inhibited.

  • vs. HER2/ErbB2: IC₅₀ > 100 µM[12]

  • vs. PDGFR, Trk, Bcr-Abl, InsR: Almost no activity observed.[12]

However, no inhibitor is perfectly clean. One notable off-target activity reported for AG 1478 is the inhibition of protein kinase CK2 with an IC₅₀ of 25.9 µM.[13] While this is significantly higher than its IC₅₀ for EGFR, it is a potential confounding factor that researchers should be aware of, particularly if using AG 1478 at concentrations approaching the micromolar range. Additionally, some studies have reported off-target effects leading to neurotrophin release, which can promote axon growth in specific neuronal culture models.[14]

AG 555: A Broader Spectrum Inhibitor

AG 555 is potent against EGFR but is considerably less selective than AG 1478. Its activity against other kinases, while weaker than against EGFR, occurs at concentrations that are often used in cell-based assays.

  • vs. HER2/ErbB2: IC₅₀ = 35 µM (approx. 50-fold less potent than against EGFR).[2][9]

  • vs. Insulin Receptor Kinase: >140-fold selectivity over EGFR.[9]

Beyond other receptor tyrosine kinases, AG 555 has been documented to inhibit other key cellular proteins:

  • Cdk2 (Cyclin-dependent kinase 2): AG 555 can block the activation of Cdk2, leading to cell cycle arrest at the G1/S phase.[15][16]

  • Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase: It inhibits this viral enzyme with an IC₅₀ of 10.8 µM.[2]

Expert Interpretation: The off-target profile of AG 555 makes it a more complex experimental tool. While its inhibition of Cdk2 could be synergistic for inducing cell cycle arrest in cancer models, it also introduces a variable that is independent of its effects on EGFR. Researchers must design control experiments to dissect the effects stemming from EGFR inhibition versus those from Cdk2 inhibition.

Part 3: Experimental Workflow: Determining IC₅₀ via Western Blot

A robust and direct method for assessing the potency of an EGFR inhibitor is to measure the inhibition of ligand-induced EGFR autophosphorylation in a cellular context. This protocol provides a self-validating system to confirm inhibitor activity on the direct target.

Protocol: Measurement of EGFR Phosphorylation Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an EGFR inhibitor by quantifying the reduction in EGF-stimulated EGFR phosphorylation.

Methodology:

  • Cell Culture & Seeding:

    • Plate cells known to express high levels of EGFR (e.g., A431, MDA-MB-231) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Rationale: This density ensures cells are in a logarithmic growth phase and responsive to stimuli, without being over-confluent which can alter signaling.

  • Serum Starvation:

    • Once cells reach the desired confluency, replace the growth medium with a serum-free medium (e.g., DMEM with no FBS) and incubate for 16-24 hours.

    • Rationale: Serum contains various growth factors that can activate EGFR and downstream pathways. Starvation quiesces the cells and establishes a low basal level of EGFR activity, maximizing the signal-to-noise ratio upon EGF stimulation.

  • Inhibitor Pre-treatment:

    • Prepare a series of dilutions of the inhibitor (e.g., AG 1478 or AG 555) in serum-free medium. A typical range for AG 1478 would be 0.1 nM to 1 µM, and for AG 555, 10 nM to 100 µM. Include a vehicle control (e.g., DMSO).

    • Add the diluted inhibitor to the corresponding wells and incubate for 1-2 hours at 37°C.

    • Rationale: This pre-incubation period allows the inhibitor to enter the cells and bind to the EGFR kinase domain before stimulation.

  • EGF Stimulation:

    • Add Epidermal Growth Factor (EGF) to all wells (except for a negative control well) to a final concentration of 50-100 ng/mL.

    • Incubate for 5-10 minutes at 37°C.

    • Rationale: This is a short, potent stimulation designed to induce a robust and measurable wave of EGFR autophosphorylation.

  • Cell Lysis:

    • Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Rationale: Performing all steps on ice and using phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification & Western Blot:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the samples and perform SDS-PAGE, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).

    • Strip or use a parallel blot and probe with an antibody for total EGFR as a loading control.

    • Rationale: Comparing the phosphorylated EGFR signal to the total EGFR signal normalizes for any variations in protein loading, ensuring an accurate measurement of phosphorylation inhibition.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-EGFR to total EGFR for each inhibitor concentration.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

IC50_Workflow A 1. Seed Cells (e.g., A431) B 2. Serum Starve (16-24h) A->B C 3. Pre-treat with Inhibitor (Dose-response, 1-2h) B->C D 4. Stimulate with EGF (100 ng/mL, 5-10 min) C->D E 5. Lyse Cells (on ice, with inhibitors) D->E F 6. Western Blot (p-EGFR & Total EGFR) E->F G 7. Densitometry & IC50 Calculation F->G

Caption: Experimental workflow for determining the IC₅₀ of EGFR kinase inhibitors.

Conclusion: Selecting the Right Tool for the Job

Both AG 555 and AG 1478 are valuable chemical probes for studying EGFR biology, but their applications are distinct. The choice between them should be dictated by the specific requirements of the experiment.

  • Choose AG 1478 for High-Specificity Studies: When the primary goal is to inhibit EGFR with minimal confounding variables, AG 1478 is the superior choice. Its high potency (IC₅₀ = 3 nM) allows for its use at concentrations where off-target effects are highly unlikely. It is the recommended tool for precisely dissecting the role of EGFR in a given biological process.[8][12]

  • Consider AG 555 for Broader or Multi-Targeted Effects: AG 555 is a potent EGFR inhibitor (IC₅₀ = 700 nM) but requires use at higher concentrations where off-target effects, particularly on Cdk2, are a significant consideration.[2][16] It may be suitable for studies where the dual inhibition of EGFR and Cdk2 is desired or for more general screens where a less selective but still potent inhibitor is acceptable. Researchers using AG 555 must be prepared to validate that their observed phenotypes are indeed due to EGFR inhibition and not a consequence of its other known activities.

Ultimately, understanding the nuanced differences in potency and selectivity between these inhibitors is crucial for designing rigorous, reproducible experiments and generating unambiguous data.

References

  • Pines, G., et al. (2007). The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806. Journal of Biological Chemistry, 282(5), 2840-50. Available from: [Link]

  • Ma, L., et al. (2001). EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells. Cancer Letters, 169(1), 27-32. Available from: [Link]

  • Zhang, Y. G., et al. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Oncology Reports, 20(5), 1235-41. Available from: [Link]

  • Spandidos Publications. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Available from: [Link]

  • Ahmed, Z., et al. (2009). Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth. Brain, 132(Pt 11), 3096-113. Available from: [Link]

  • Cambridge Bioscience. AG-555 - Cayman Chemical. Available from: [Link]

  • ResearchGate. Selectivity profile of compound 55 evaluated on 486 kinases at 1 μM in... Available from: [Link]

  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist, 9(suppl 4), 1-3. Available from: [Link]

  • Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 784509. Available from: [Link]

  • Gábor, G., et al. (2008). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Molecular Cancer Therapeutics, 7(10), 3205-3213. Available from: [Link]

  • ACS Publications. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available from: [Link]

  • Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Research, 56(17), 3859-61. Available from: [Link]

  • Liu, X. G., et al. (2002). Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme. Acta Pharmacologica Sinica, 23(6), 543-8. Available from: [Link]

  • ACS Publications. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available from: [Link]

  • Johns, T. G., et al. (2003). Antitumor efficacy of cytotoxic drugs and the monoclonal antibody 806 is enhanced by the EGF receptor inhibitor AG1478. Proceedings of the National Academy of Sciences, 100(26), 15871-15876. Available from: [Link]

  • Schopfer, U., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(7), 540-544. Available from: [Link]

  • Massive Bio. (2026). Off Target Effect. Available from: [Link]

  • RayBiotech. AG 555. Available from: [Link]

  • El-Hage, J., & El-Hage, F. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 335-40. Available from: [Link]

  • The Fence Post. (2026). Colorado Senate committee advances bill increasing overtime threshold for farmworkers. Available from: [Link]

  • Farmonaut. (2026). Tesla Lithium Mines: 7 Impacts On Agriculture & Forestry. Available from: [Link]

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Comparative

Comparative Potency Profiles: Tyrphostin AG 555 vs. AG 527

As drug development increasingly shifts toward highly selective kinase targeting, understanding the nuanced behavior of early ATP-competitive inhibitors remains critical. The tyrphostins—a class of synthetic tyrosine kin...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly shifts toward highly selective kinase targeting, understanding the nuanced behavior of early ATP-competitive inhibitors remains critical. The tyrphostins—a class of synthetic tyrosine kinase inhibitors derived from benzylidenemalononitrile—provide foundational insights into how minor structural modifications can drastically alter an inhibitor's functional profile.

This guide provides an objective, data-driven comparison of Tyrphostin AG 555 (Tyrphostin B46) and Tyrphostin AG 527 (Tyrphostin B44) . Despite their structural similarities, these two compounds exhibit a well-documented "opposite potency profile" regarding epidermal growth factor receptor (EGFR) autophosphorylation versus exogenous substrate phosphorylation[1].

Structural Basis for Divergent Inhibition

Both AG 555 and AG 527 are competitive inhibitors with respect to ATP and non-competitive with respect to peptide substrates. However, their distinct hydrophobic tails dictate how they occupy the EGFR kinase active site:

  • AG 555 ( α -Cyano-(3,4-dihydroxy)-N-(3-phenylpropyl)cinnamide): Features a flexible 3-carbon (propyl) linker between the amide nitrogen and the terminal phenyl ring. This flexibility allows the compound to optimally occupy the ATP-binding pocket in a manner that sterically occludes the receptor's own C-terminal tail, making it a highly potent inhibitor of autophosphorylation[1].

  • AG 527 ( α -Cyano-(3,4-dihydroxy)-N-(1-phenylethyl)cinnamide): Features a branched, rigid 1-carbon (ethyl) linker. This slight steric bulk alters its binding pose. While it still competes with ATP, its altered geometry specifically impinges on the substrate-binding cleft, making it highly effective at blocking the entry of exogenous substrates (like poly-GAT) rather than the receptor's native tail[2].

Quantitative Potency Comparison

The following table summarizes the divergent IC 50​ profiles of both compounds. Data reflects in vitro biochemical assays utilizing native EGFR.

Pharmacological PropertyAG 555 (Tyrphostin B46)AG 527 (Tyrphostin B44)
Primary Target Preference Receptor AutophosphorylationExogenous Substrate Phosphorylation
EGFR Autophosphorylation IC 50​ 0.7 µM (700 nM) [1]2.5 µM[2]
poly-GAT Phosphorylation IC 50​ Weak / > 2.5 µM[1]0.4 µM (400 nM) [2]
ErbB2 (HER2) IC 50​ 35 µM (>50-fold selectivity)Not widely reported
Cellular Phenotype Induces G1 growth arrest (IC 50​ = 6.4 µM)Exogenous signaling blockade

Mechanistic Pathway Visualization

The diagram below illustrates the divergent inhibitory logic of these two tyrphostins within the EGFR signaling cascade.

PotencyProfile EGFR EGFR Kinase Domain AutoPhos Autophosphorylation (Receptor Tail) EGFR->AutoPhos cis/trans activation SubPhos Substrate Phosphorylation (poly-GAT) EGFR->SubPhos exogenous target AG555 AG 555 (Tyrphostin B46) AG555->AutoPhos Potent Block (IC50 = 0.7 µM) AG555->SubPhos Weak Block AG527 AG 527 (Tyrphostin B44) AG527->AutoPhos Weak Block (IC50 = 2.5 µM) AG527->SubPhos Potent Block (IC50 = 0.4 µM)

Mechanistic divergence: AG 555 blocks autophosphorylation, while AG 527 blocks substrate targeting.

Experimental Workflows: Validating the Opposite Potency Profile

To rigorously validate this divergence in your own laboratory, you must run two parallel kinase assays. As a best practice, do not use isolated recombinant EGFR domains; instead, use A431 human epidermoid carcinoma cell membrane extracts. Causality: A431 membranes provide a native lipid bilayer environment, preserving the physiological dimeric conformation of EGFR required for trans-autophosphorylation, which is highly sensitive to the subtle steric differences between AG 555 and AG 527.

Assay A: EGFR Autophosphorylation (Targeting AG 555's Strength)
  • Preparation: Resuspend A431 membrane extracts in 50 mM HEPES buffer (pH 7.4) containing 5 mM MnCl₂. Causality: Mn²⁺ is preferred over Mg²⁺ for in vitro EGFR assays as it maximizes the Vmax of the kinase, providing a broader dynamic range for IC 50​ calculation.

  • Inhibitor Incubation: Add AG 555 or AG 527 at varying concentrations (0.01 µM to 50 µM) and incubate on ice for 15 minutes.

  • Reaction Initiation: Add 2 µM unlabeled ATP spiked with 1 µCi of[ γ -³²P]ATP.

  • Termination & Readout: After 10 minutes (ensuring linear phase kinetics), terminate the reaction with Laemmli sample buffer and boil for 5 minutes. Resolve the proteins via SDS-PAGE, excise the 170 kDa EGFR band, and quantify the incorporated ³²P via Cherenkov counting.

Assay B: Exogenous Substrate Phosphorylation (Targeting AG 527's Strength)
  • Preparation: Use the same A431 membrane preparation, but supplement the reaction mixture with 1 mg/mL of the synthetic polymer poly(Glu, Ala, Tyr) 6:3:1 (poly-GAT). Causality: Poly-GAT provides a uniform, high-turnover substrate that isolates the kinase's trans-phosphorylation activity from its cis-autophosphorylation activity without the confounding variables of endogenous protein substrates.

  • Reaction Initiation: Initiate with the same [ γ -³²P]ATP mixture used in Assay A.

  • Termination & Readout: Terminate the reaction by spotting 20 µL aliquots onto Whatman P81 phosphocellulose filter paper. Causality: The positively charged P81 paper strongly binds the negatively charged poly-GAT polymer, allowing unreacted [ γ -³²P]ATP to be washed away.

  • Washing: Wash filters extensively (4 x 10 min) in 0.5% phosphoric acid, dry, and quantify via liquid scintillation counting.

System Validation & Controls (Self-Validating Architecture)
  • Kinase-Dependency Control: Run parallel reactions containing 50 mM EDTA. EDTA chelates the Mn²⁺ cofactor, completely halting kinase activity. Any residual signal represents background non-specific binding.

  • ATP Concentration Check: Because tyrphostins are ATP-competitive, utilizing an ATP concentration higher than the Kₘ will artificially inflate the apparent IC 50​ . Ensure the ATP concentration remains at or below 2 µM to accurately observe the sub-micromolar potency of AG 555 and AG 527.

Conclusion & Application Guide

The comparison between AG 555 and AG 527 serves as a crucial case study for drug development professionals. It demonstrates that ATP-competitive inhibitors can achieve allosteric-like selectivity for specific substrate interactions based on minor variations in their hydrophobic extensions.

  • Use AG 555 when the experimental goal is to completely shut down EGFR self-activation and subsequent recruitment of SH2-domain containing proteins (e.g., Grb2).

  • Use AG 527 when investigating the kinetics of exogenous substrate phosphorylation or when attempting to uncouple receptor autophosphorylation from downstream catalytic activity[2].

References

  • Calbiochem Inhibitor Sourcebook Source: The Wolfson Centre for Applied Structural Biology URL:[Link]

Sources

Validation

Comparative Analysis of AG 555 and Erlotinib in Non-Small Cell Lung Cancer In Vitro Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic profiling, quantitative efficacy, and causality-driven experimental workflows. Introduction: Contextuali...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic profiling, quantitative efficacy, and causality-driven experimental workflows.

Introduction: Contextualizing EGFR Inhibition in NSCLC

The epidermal growth factor receptor (EGFR) remains a cornerstone therapeutic target in non-small cell lung cancer (NSCLC). The pharmacological evolution of EGFR inhibitors—from early-generation tyrphostins to highly potent, clinically approved tyrosine kinase inhibitors (TKIs)—highlights a massive leap in precision oncology.

Erlotinib (OSI-774) represents the first-generation clinical standard. It is a highly selective, reversible ATP-competitive inhibitor that demonstrates profound efficacy in NSCLC patients harboring sensitizing EGFR mutations (such as exon 19 deletions or the L858R point mutation)[1].

Conversely, AG 555 (Tyrphostin B46) is an earlier-generation preclinical tool compound. While less potent against EGFR than erlotinib, AG 555 possesses a unique, dual-inhibitory pharmacological profile: it inhibits EGFR autophosphorylation while simultaneously blocking cyclin-dependent kinase 2 (CDK2) activation, forcing cells into a stringent G1/S phase arrest[2].

This guide provides an objective, data-driven comparison of these two compounds, equipping researchers with the mechanistic insights and self-validating protocols necessary to deploy them effectively in in vitro NSCLC models.

Mechanistic Overview & Signaling Blockade

Understanding the divergent mechanisms of action between these two compounds is critical for experimental design.

  • Erlotinib binds directly to the ATP-binding pocket of the EGFR kinase domain. In mutant NSCLC models, this binding affinity is exponentially higher, allowing erlotinib to shut down downstream PI3K/AKT and MAPK/ERK survival pathways at nanomolar concentrations, ultimately triggering apoptosis and autophagy[1].

  • AG 555 operates via a distinct tyrphostin-based mechanism. It inhibits EGFR with an IC₅₀ of ~0.7 μM[3]. More importantly, it directly interferes with the cell cycle machinery by blocking CDK2 activation[2]. It has also been shown to interact with topoisomerase I, preventing DNA relaxation[1]. This makes AG 555 an invaluable tool for studying cell cycle dynamics independently of purely apoptotic pathways.

G EGF EGF Ligand EGFR EGFR (WT / Mutant) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK CDK2 CDK2 Activation EGFR->CDK2 Erlotinib Erlotinib (IC50 = 2 nM) Erlotinib->EGFR Potent ATP-competitive inhibition AG555 AG 555 (IC50 = 700 nM) AG555->EGFR Tyrphostin-based inhibition AG555->CDK2 Direct Blockade Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Arrest G1/S Cell Cycle Arrest CDK2->Arrest When inhibited

Caption: EGFR signaling blockade by AG 555 and erlotinib in NSCLC.

Quantitative Data Comparison

The following table summarizes the key pharmacological metrics for both compounds, demonstrating the shift from micromolar tool compounds to nanomolar clinical therapeutics.

Pharmacological PropertyAG 555 (Tyrphostin B46)Erlotinib (OSI-774)
Primary Target(s) EGFR, CDK2[2]EGFR (WT and Mutants)[1]
EGFR IC₅₀ (In Vitro) 0.7 μM (700 nM)[3]2 nM[1]
Kinase Selectivity 50-fold over ErbB2[4]>1000-fold over c-Src/v-Abl[1]
Mechanism of Action Tyrphostin-based kinase inhibitor[3]Reversible ATP-competitive TKI[1]
Cellular Impact G1/S phase cell cycle arrest[2]Apoptosis, Autophagy, G1 arrest[1]
Clinical Application Preclinical research toolFDA-approved for mutant NSCLC

Experimental Protocols: Self-Validating In Vitro Workflows

As an application scientist, it is imperative to design experiments that not only measure cell death but validate the causality of that death. The following step-by-step methodologies provide a robust framework for comparing AG 555 and erlotinib.

Workflow Step1 1. Cell Line Selection PC-9 (EGFR Mut) vs A549 (EGFR WT) Step2 2. Compound Treatment AG 555 (0.1 - 50 μM) vs Erlotinib (0.001 - 10 μM) Step1->Step2 Seed & Starve Assay1 Viability Assay (MTT) Measure IC50 & Cytotoxicity Step2->Assay1 Assay2 Western Blotting p-EGFR, p-AKT, p-ERK, CDK2 Step2->Assay2 Assay3 Flow Cytometry (PI) Cell Cycle Profiling (G1/S Arrest) Step2->Assay3 Data Data Synthesis & Mechanism Validation Assay1->Data Assay2->Data Assay3->Data

Caption: In vitro experimental workflow for comparing AG 555 and erlotinib.

Protocol A: Cell Culture & Compound Preparation

Causality & Rationale: To evaluate mutant-selective versus broad-spectrum inhibition, you must use paired NSCLC cell lines. PC-9 harbors an EGFR exon 19 deletion (hypersensitive to erlotinib), while A549 possesses wild-type EGFR and a KRAS mutation (intrinsically resistant to erlotinib).

  • Culture: Maintain PC-9 and A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Stock Preparation: Both compounds are highly hydrophobic. Dissolve AG 555 (MW: 322.36) in anhydrous DMSO to a maximum concentration of 30 mM[4]. Dissolve erlotinib in DMSO to a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Seeding: Seed cells in 96-well plates (for viability) or 6-well plates (for protein/cell cycle analysis) and incubate overnight to allow adherence.

Protocol B: Cell Viability and IC₅₀ Determination (MTT Assay)

Causality & Rationale: The MTT assay measures metabolic activity. Comparing the IC₅₀ values across PC-9 and A549 validates the mutant-selectivity of erlotinib versus the broader, CDK2-driven cytotoxicity of AG 555.

  • Treatment: Treat cells with a logarithmic dilution series of erlotinib (0.001 μM to 10 μM) and AG 555 (0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO) to establish baseline viability.

  • Incubation: Incubate for 72 hours. Crucial Step: AG 555's induction of G1/S arrest requires sufficient doubling times to manifest as a measurable metabolic deficit.

  • Detection: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Mechanistic Validation via Western Blotting

Causality & Rationale: To prove that phenotypic death is driven by target engagement, we must assess the phosphorylation status of EGFR and downstream effectors.

  • Starvation & Pre-treatment: Starve cells in serum-free media for 12 hours to reduce basal kinase activity. Pretreat with AG 555 (1 μM, 5 μM) or erlotinib (10 nM, 100 nM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes to trigger acute receptor autophosphorylation.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (essential for preserving delicate phospho-epitopes like Tyr1068).

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for p-EGFR, total EGFR, p-AKT, p-ERK, and CDK2. Expected Result: Erlotinib will abolish p-EGFR at nanomolar doses, while AG 555 will uniquely alter CDK2 expression/activation at micromolar doses.

Protocol D: Cell Cycle Profiling via Flow Cytometry

Causality & Rationale: Because AG 555 specifically blocks CDK2[2], flow cytometry using Propidium Iodide (PI) is required to differentiate its mechanism (G1/S arrest) from erlotinib's primarily apoptotic induction.

  • Treatment: Treat cells with IC₅₀ concentrations of AG 555 and erlotinib for 24 hours.

  • Harvesting: Harvest cells (including floating dead cells to capture the sub-G1 apoptotic population), wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Wash out the ethanol and resuspend in PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Crucial Step: RNase A ensures PI only intercalates into DNA, preventing false-positive RNA fluorescence and ensuring accurate cell cycle phasing. Incubate for 30 minutes in the dark.

  • Analysis: Analyze via flow cytometry. AG 555-treated cells will demonstrate a distinct, quantifiable accumulation in the G1 phase compared to vehicle controls.

Conclusion

While erlotinib remains the clinical gold standard for EGFR-mutant NSCLC due to its extreme potency and selectivity, AG 555 serves as an invaluable in vitro tool. Its dual ability to inhibit EGFR and directly block CDK2 provides a unique pharmacological profile for studying cell cycle dynamics, topoisomerase interaction, and overcoming compensatory resistance mechanisms in complex cancer models.

References

  • AG 555 (Tyrphostin AG 555) | EGFG Inhibitor. MedChemExpress. 2

  • AG-555 (CAS 133550-34-2). Cayman Chemical. 3

  • AG 555 | EGF Receptor Inhibitors. R&D Systems. 4

  • EGFR/ErbB1 Selective Inhibitors | Activators. Selleckchem. 1

Sources

Comparative

Validating AG 555 Target Engagement with Cellular Thermal Shift Assays (CETSA): A Comparative Guide

As a Senior Application Scientist, I approach target validation not merely as a procedural checklist, but as a rigorous system of biophysical proofs. When evaluating kinase inhibitors like AG 555 (Tyrphostin B46) , relyi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach target validation not merely as a procedural checklist, but as a rigorous system of biophysical proofs. When evaluating kinase inhibitors like AG 555 (Tyrphostin B46) , relying solely on cell-free biochemical assays (such as in vitro kinase panels) leaves a critical knowledge gap. Biochemical assays strip away the physiological context—intracellular ATP concentrations, scaffolding proteins, and membrane compartmentalization.

To definitively prove that an inhibitor reaches its target inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA) . This guide objectively compares the target engagement profile of AG 555 against standard clinical and experimental alternatives, providing a self-validating experimental framework for your drug development pipeline.

The Mechanistic Rationale: Why CETSA for AG 555?

AG 555 is a potent, selective tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR) with a biochemical IC₅₀ of 0.7 μM [1]. However, its cellular phenotype is uniquely complex. In transformed cells and immortalized keratinocytes, AG 555 not only blocks EGFR autophosphorylation but also profoundly inhibits the activation of Cyclin-dependent kinase 2 (Cdk2), inducing robust G1/S cell cycle arrest [2].

The critical scientific question is one of causality : Does AG 555 physically bind to both EGFR and Cdk2 (polypharmacology), or is Cdk2 inhibition strictly a downstream consequence of EGFR blockade? CETSA answers this by measuring the thermodynamic stabilization of a protein when bound to a ligand. If AG 555 directly binds a target, the ligand-protein complex will require a higher temperature to denature and precipitate compared to the unbound protein [3].

Pathway EGF EGF Ligand EGFR EGFR (Target 1) EGF->EGFR Activates Downstream Downstream Signaling EGFR->Downstream Phosphorylation Cdk2 Cdk2 (Target 2) Downstream->Cdk2 Promotes CellCycle G1/S Arrest Cdk2->CellCycle Inhibited leads to AG555 AG 555 AG555->EGFR Binds & Inhibits AG555->Cdk2 Blocks Activation

AG 555 dual inhibition of EGFR and Cdk2 signaling pathways.

Comparative Target Engagement Profiles

To contextualize AG 555's efficacy, we must compare its cellular target engagement against first-generation clinical EGFR inhibitors (Erlotinib, Gefitinib) and highly selective experimental tyrphostins (AG 1478).

While Erlotinib and Gefitinib exhibit low-nanomolar biochemical potency and induce massive thermal shifts for EGFR (ΔTₘ > 6.0 °C) [4], they lack direct engagement with Cdk2. AG 555, conversely, demonstrates a moderate but distinct bi-target stabilization profile.

Table 1: Comparative Biochemical and CETSA Performance
CompoundPrimary Target(s)Biochemical IC₅₀ (EGFR)CETSA ΔTₘ (EGFR)CETSA ΔTₘ (Cdk2)Cellular Phenotype
AG 555 EGFR, Cdk20.7 μM+4.2 °C +2.5 °C G1/S Arrest, Apoptosis
Erlotinib EGFR0.002 μM+7.5 °CNo shiftProliferation Block
Gefitinib EGFR0.003 μM+6.8 °CNo shiftProliferation Block
AG 1478 EGFR0.003 μM+5.1 °CNo shiftProliferation Block

Data synthesis based on established thermal shift parameters for EGFR inhibitors and tyrphostin derivatives [4, 5].

The Self-Validating CETSA Protocol

A robust protocol must be internally controlled. If a compound causes global protein aggregation or non-specific stabilization, the data is useless. Therefore, this workflow is designed as a self-validating system :

  • Positive Control: Erlotinib (validates the assay's sensitivity to detect EGFR shifts).

  • Negative Control Protein: GAPDH (ensures the thermal shift is specific to EGFR/Cdk2 and not a global proteome artifact).

  • Vehicle Control: DMSO (establishes the baseline melting curve).

Workflow Step1 1. Cell Treatment (AG 555 vs Vehicle) Step2 2. Aliquot & Heat (40°C - 65°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Western Blot (Quantify Soluble Target) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Methodology

Step 1: In Situ Cell Treatment

  • Action: Culture target cells (e.g., A431 or A-498 carcinoma cells) to 70-80% confluency. Treat with 10 μM AG 555, 1 μM Erlotinib (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours.

  • Causality: A 2-hour incubation is sufficient for small-molecule diffusion and target binding without triggering downstream protein degradation or massive apoptotic cascades, which would artificially lower protein yields.

Step 2: Thermal Challenge

  • Action: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide into 100 μL aliquots in PCR tubes. Heat across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: The 3-minute heating pulse forces unbound proteins to denature and aggregate, while ligand-bound proteins (stabilized by AG 555) remain folded at higher temperatures.

Step 3: Non-Denaturing Lysis

  • Action: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath).

  • Causality: Crucial step. Do not use harsh detergents like RIPA buffer. Strong detergents will disrupt the non-covalent AG 555-EGFR complex and chemically denature the protein, entirely masking the thermal shift.

Step 4: Separation of Aggregates

  • Action: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Causality: Denatured proteins form insoluble aggregates that pellet during high-speed centrifugation. Only the folded, soluble target proteins remain in the supernatant.

Step 5: Quantification & Validation

  • Action: Analyze the soluble fractions via Western Blot. Probe for EGFR, Cdk2, and GAPDH. Plot the normalized band intensities against temperature to generate melting curves and calculate the ΔTₘ.

  • Causality: If AG 555 shifts the melting curve of EGFR and Cdk2 to the right (higher temperatures) but leaves the GAPDH curve identical to the DMSO control, you have definitively proven specific, intracellular target engagement.

Discussion and Field Insights

Validating AG 555 with CETSA reveals why certain compounds perform differently in vivo than in vitro. While AG 555 has a higher biochemical IC₅₀ (0.7 μM) compared to Erlotinib (0.002 μM), its ability to simultaneously engage and stabilize both EGFR and Cdk2 provides a dual-pronged blockade [1, 2]. This explains its potent efficacy in arresting the growth of EGFR-overexpressing cells and even inhibiting viral replication cycles (such as Mo-MuLV) where single-target inhibitors fail.

By utilizing this comparative CETSA framework, researchers can confidently map the polypharmacological landscape of tyrphostins and prioritize compounds that demonstrate true intracellular target residency over mere biochemical affinity.

References

  • National Institutes of Health (PMC). EGFR inhibitor-resistant lung cancers exhibit collateral sensitivity to a covalent, cysteine-independent KEAP1 oligomerizing molecular bridge. Retrieved from:[Link]

  • Frontiers in Pharmacology. Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Retrieved from:[Link]

Validation

A Comparative Guide to the Efficacy of AG 555 Across Epithelial Cancer Models

For researchers and drug development professionals navigating the complex landscape of tyrosine kinase inhibitors, understanding the specific efficacy of a compound across various cell lines is paramount. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of tyrosine kinase inhibitors, understanding the specific efficacy of a compound across various cell lines is paramount. This guide provides an in-depth comparison of the IC50 values of AG 555, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, in different epithelial cell models. Beyond a simple data sheet, this document delves into the causality behind its mechanism, provides a detailed protocol for validating its effects, and offers insights into the interpretation of its potency.

Introduction: AG 555 - A Tyrphostin Targeting a Key Oncogenic Driver

AG 555, also known as Tyrphostin B46, is a member of the tyrphostin family of compounds, which are renowned for their ability to inhibit protein tyrosine kinases.[1] Specifically, AG 555 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] In many epithelial cancers, aberrant EGFR signaling, due to overexpression or mutation, is a key driver of tumorigenesis, making it a critical therapeutic target. AG 555 exerts its effect by competing with ATP for the kinase domain of EGFR, thereby blocking the autophosphorylation and activation of the receptor and its downstream signaling cascades.

Mechanism of Action: Interruption of the EGFR Signaling Cascade

The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and the activation of its intracellular tyrosine kinase domain. This leads to the autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic tail. These phosphorylated sites then serve as docking platforms for various signaling proteins containing Src homology 2 (SH2) domains, which in turn activate downstream pathways crucial for cell growth and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.

AG 555's mechanism of action is the direct inhibition of this initial phosphorylation event. By blocking the tyrosine kinase activity of EGFR, AG 555 prevents the initiation of this signaling cascade, ultimately leading to cell cycle arrest and a reduction in cell proliferation.

Caption: EGFR signaling and the inhibitory action of AG 555.

Comparative IC50 Values of AG 555

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the reported IC50 values for AG 555 against the EGFR enzyme and in whole-cell assays.

Target/Cell LineCell TypeIC50 Value (µM)Reference
Enzymatic Assay
EGFR-0.7[1]
ErbB2 (HER2)-35[3]
Cell-Based Assays
HER 14Mouse Fibroblast (transfected with human EGFR)2.5[3]
HPV16-immortalized KeratinocytesHuman Keratinocyte6.4

Note: Extensive searches did not yield specific IC50 values for AG 555 in commonly used epithelial cancer cell lines such as A431 (epidermoid carcinoma), MCF-7 (breast adenocarcinoma), or HeLa (cervical cancer) within the scope of the accessed literature. The data presented is based on available experimental results.

Expert Insights: The data reveals that AG 555 is a potent inhibitor of the EGFR enzyme, with an IC50 value in the sub-micromolar range.[1] It also demonstrates significant selectivity for EGFR over the closely related ErbB2 receptor.[3] The higher IC50 values observed in cell-based assays compared to the enzymatic assay are expected. This difference can be attributed to factors such as cell membrane permeability, drug efflux pumps, and the complex intracellular signaling environment that can influence the drug's access to its target and its overall effect on cell viability. The difference in potency between the HER 14 cells and the HPV16-immortalized keratinocytes may reflect variations in EGFR expression levels, dependence on the EGFR pathway, or other cell-specific factors.

Experimental Protocol: Determining AG 555 IC50 via MTT Assay

To empower researchers to expand upon the existing data, we provide a detailed protocol for determining the IC50 of AG 555 in any adherent epithelial cancer cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • AG 555 (Tyrphostin B46)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Epithelial cancer cell line of interest (e.g., A431, MCF-7, HeLa)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

  • CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

MTT_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24h (allow attachment) plate_cells->incubate1 add_drug Add serial dilutions of AG 555 incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in a complete medium.

    • Determine cell density and adjust to the optimal seeding density for your cell line (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a "no cell" control (medium only) and a "vehicle control" (cells treated with DMSO).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a concentrated stock solution of AG 555 in anhydrous DMSO (e.g., 10 mM).

    • Perform serial dilutions of the AG 555 stock solution in a complete medium to achieve the desired final concentrations (a broad range is recommended for the initial experiment, e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AG 555. For the vehicle control wells, add a medium with the same final concentration of DMSO as the highest drug concentration wells.

    • Incubate the plate for a period that allows for significant cell division (typically 48-72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cell" control from all other absorbance values.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Conclusion

AG 555 is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase. While published data on its efficacy in a wide range of specific epithelial cancer cell lines is limited, its demonstrated activity against the EGFR enzyme and in EGFR-dependent cell models underscores its potential as a valuable research tool and a lead compound for further drug development. The provided protocol offers a robust framework for researchers to systematically evaluate the comparative sensitivity of various epithelial cancer cell lines to AG 555, thereby contributing to a more comprehensive understanding of its therapeutic potential. Such studies are essential for identifying the cancer types most likely to respond to EGFR-targeted therapies and for advancing the development of more effective cancer treatments.

References

  • Gazit, A., Osherov, N., Posner, I., et al. Tyrphostins. 2. Heterocyclic and α-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. J. Med. Chem. 34(6), 1896-1907 (1991). [Link]

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Safety & Regulatory Compliance

Safety

Quantitative Profile and Hazard Summary

AG 555 (Tyrphostin B46) Operational Guide: Safe Handling, Reconstitution, and Disposal Procedures Introduction AG 555 (α-Cyano-(3,4-dihydroxy)-N-(3-phenylpropyl)cinnamide) is a potent, selective tyrphostin inhibitor of E...

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Author: BenchChem Technical Support Team. Date: March 2026

AG 555 (Tyrphostin B46) Operational Guide: Safe Handling, Reconstitution, and Disposal Procedures

Introduction AG 555 (α-Cyano-(3,4-dihydroxy)-N-(3-phenylpropyl)cinnamide) is a potent, selective tyrphostin inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase autophosphorylation[1]. Widely utilized in oncology and virology research to induce G1-S cell cycle arrest and block viral replication[2], its structural properties demand rigorous handling and disposal protocols. As a Senior Application Scientist, I have structured this guide to provide researchers with self-validating workflows. Understanding the causality behind these protocols—specifically the chemical stability of the cyano group and its severe aquatic toxicity[3]—is essential for maintaining both experimental integrity and laboratory safety.

Before initiating any workflow, it is critical to understand the physicochemical properties that dictate AG 555's behavior in solution and its environmental impact.

ParameterSpecificationOperational Causality
Target IC₅₀ 700 nM (EGFR)Requires precise micromolar dosing in cell culture to avoid off-target toxicity[1].
Molecular Weight 322.36 g/mol Small molecule; readily penetrates cellular membranes[4].
Solubility DMSO (30 mg/mL)Highly hydrophobic; requires organic solvents for initial reconstitution[5].
Storage (Solid) -20°C (Desiccated)Prevents ambient moisture from degrading the active compound[1].
Storage (Liquid) -80°C (Aliquots)Mitigates loss of potency; stable for up to 6 months[2].
Primary Hazards H302, H315, H319, H335, H410Harmful if swallowed; causes irritation; extremely toxic to aquatic ecosystems[3][4].

Mechanistic Context: Why AG 555 Requires Careful Containment

AG 555 functions by competing with substrate binding at the EGFR kinase domain, effectively halting downstream MAPK signaling and Cdk2 activation[2]. Because it is highly biologically active even at low concentrations, accidental environmental release can severely disrupt local aquatic biosystems[3].

Mechanism AG555 AG 555 (Tyrphostin) EGFR EGFR Kinase Domain AG555->EGFR Binds (IC50=700nM) Autophos Autophosphorylation EGFR->Autophos Inhibits Downstream MAPK / Cdk2 Activation Autophos->Downstream Arrest G1-S Cell Cycle Arrest Downstream->Arrest Triggers

AG 555 mechanism of action inhibiting EGFR autophosphorylation and downstream signaling.

Operational Plan: Reconstitution and Handling

To ensure experimental reproducibility and operator safety, follow this self-validating preparation matrix.

Step-by-Step Reconstitution Protocol:

  • Environmental Control: Perform all weighing and solvent transfers within a certified Class II biological safety cabinet or chemical fume hood[4].

    • Causality: AG 555 powder is a known respiratory irritant (H335), and fume hoods prevent inhalation of aerosolized particles[4].

  • Solvent Selection: Dissolve the lyophilized powder in anhydrous DMSO to achieve a stock concentration (e.g., 10 mM)[5].

    • Causality: Aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation of the hydrophobic tyrphostin backbone[5].

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in light-blocking amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles degrade the compound. Light exposure can cause photo-oxidation of the molecule[2].

  • Storage: Immediately transfer aliquots to a -80°C freezer[2].

    • Causality: Long-term stability (up to 6 months) is only guaranteed at ultra-low temperatures, preventing spontaneous degradation[2].

Proper Disposal Procedures (Decontamination & Waste Management)

Because AG 555 contains a cyano group and exhibits profound aquatic toxicity (H410), standard laboratory disposal methods (like sink washing) are strictly prohibited[3][6]. Thermal decomposition of AG 555 emits highly toxic fumes, including hydrogen cyanide (HCN), carbon oxides, and nitrogen oxides[7].

DisposalWorkflow Solid Solid Waste (Vials, Pipette Tips) Containment Sealed HDPE Hazardous Waste Container Solid->Containment Liquid Liquid Waste (DMSO Solutions, Media) Liquid->Containment Labeling Label: Toxic to Aquatic Life (H410) / Contains DMSO Containment->Labeling Incineration High-Temp Incineration (Approved Facility) Labeling->Incineration EH&S Transport

Step-by-step workflow for AG 555 hazardous waste containment and disposal.

Step-by-Step Disposal Protocol:

  • Segregation of Waste Streams:

    • Solid Waste: Place all empty vials, contaminated pipette tips, and gloves into double-lined, puncture-resistant hazardous waste bags[7].

    • Liquid Waste: Collect all AG 555-containing solutions (including cell culture media and DMSO stocks) in a dedicated, chemically compatible high-density polyethylene (HDPE) container[7].

    • Causality: Segregating organic liquid waste prevents incompatible chemical reactions and ensures compliance with Environmental Health and Safety (EH&S) guidelines[7].

  • Spill Containment (In case of accidental release):

    • Cover powder spills with a damp, disposable plastic or waterproof cloth to minimize aerosolization[7].

    • Sweep up mechanically using non-sparking tools and place into a sealed container[6][7].

    • Causality: Dry sweeping generates airborne dust, exacerbating inhalation risks and spreading the contaminant[7].

  • Labeling:

    • Clearly label all containers with the chemical name (Tyrphostin AG 555), solvent (e.g., DMSO), and specific hazard warnings: "Harmful if Swallowed (H302)" and "Very Toxic to Aquatic Life (H410)"[3].

    • Causality: Accurate labeling is legally required and alerts environmental services to prevent landfill or sewer routing[3].

  • Final Destruction (Incineration):

    • Transfer the sealed containers to your institution's EH&S department for transport to an approved chemical waste disposal plant[3].

    • Causality: AG 555 must be destroyed via high-temperature incineration at a facility equipped with exhaust scrubbers. This is the only method that safely breaks down the molecule without releasing toxic hydrogen cyanide gas into the atmosphere[7].

References[1] "658404 AG 555 - Merck: Inhibitors and Biochemicals", Merck Millipore, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZorTCHxjnUpDT_nlZVJw4gG4HL2PCyGMyWska5CD61bPwL3dTTYfkV1d7-7QJPUtv7axv8AR9N8GVbgIbtfzsSrQE2fZYqEAlxRUFCtlqmOdcf1e-gO9bEjUONi6v2LhJJ8N3-ideRqH-Te9jSBsfamX7GIDJjUQWHJGD5w==[2] "AG 555 (Tyrphostin AG 555) | EGFG Inhibitor", MedChemExpress, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaHDlYXCVLUbkhNcUEvdE-IELuhAfQwfBIwuh-vxJD3oomjVQm2qTqlVKtBww3rG7NqTA5bxawt_sbhS6JowfNxEh51vGFx5hAtgDilPsbdUZ8oOL3akVCehUuTtWWJ5guekLV7g==[5] "AG-555 (CAS 133550-34-2)", Cayman Chemical, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPfGIIo2Ws5AZPr2UQPp2MemzbwGKEshADnPmBlqO9COzZR1ZFPb4pe-EMmF9oQDx-ZbvY873m4PfRUZ7nNco-aItl7QxS6S5Ha3cTk_ip0p3dX4P9yck1Ud1CCskifjFXz-zXT1UGokao[4] "AG 555 Safety Data Sheet", MedChemExpress, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtTEGr16CsXD4LUbKWigyf00miVWXnF1LOEikJ1VIjIrLkHaO83kwJjeu43Hi-_7-3Za0TxIjsfU8O_fjjuNXRJIJ3Pb5IV4kWrGBongmXHoYndOvuSM9VVSP1LM7dqV75K1B3poxTTQU4Cfh89iBFGqtdkWnvGDD8sJqXoi2DAVlX4sjWSPoy5HDv[7] "SAFETY DATA SHEET: AG-555", Aladdin Co. Ltd / Amazon AWS, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_4Kyp8I-L3xZACBCbyHqQIXj9LlClLwtW2OY_7sqf2jyaLjMZOC2a41sxz4V-mj4CRI6ZJCG8qNFbUh4rbwoaOz-EXgiATbucUBVuP9fr3qOAIgw2Mv4TNqnlLO82ybOxLmCIFN9XAAziTc4AI7vRy2479nfIMOVp0WgYw1JP6OlkA4bXOQ==[6] "AG-555 - Safety Data Sheet", Cayman Chemical, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv05VhUN8boWUk3ZMkSDH1V4f4QyMMnVWX93ByIMWb1QJdlvApE7XuSKcvZcPGOLh_3uFimgscuIp8oFX4II2N1AfvS9IDAxbltHHvlgBPwyCVspj8VHj2CsQ84nSsTcT8pfjvLPQq5aI=[3] "Tyrphostin AG-555|133550-34-2|MSDS", DC Chemicals, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ_Uab4X3EsuKPRglA7JIctQv9PuiBj-RQcxiwF4WjLqGpSLHMlboRJImfPFoq78dRWoazJ0PlQNo2PcIjBR5ZuALvIisjLRUHsBSIXRkXm8BHXdRe0jYXEIMDKCuJiyr1c8Hz-6Usa3U=

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Handling

Comprehensive Safety and Operational Guide for Handling AG 555 (Tyrphostin B46)

As a Senior Application Scientist, I recognize that successfully integrating potent kinase inhibitors into your experimental pipeline requires more than just knowing the target—it requires a mastery of the compound's phy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that successfully integrating potent kinase inhibitors into your experimental pipeline requires more than just knowing the target—it requires a mastery of the compound's physical behavior, safety profile, and logistical handling.

AG 555 (CAS 133550-34-2), also known as Tyrphostin B46, is a highly selective inhibitor of the epidermal growth factor receptor (EGFR) kinase[1]. Because of its targeted biological activity and specific chemical hazards, handling AG 555 requires precise logistical and safety planning. This guide provides drug development professionals and researchers with a definitive, self-validating operational framework for utilizing AG 555 safely and effectively.

Chemical Profiling & Hazard Rationale

Understanding the physicochemical properties of AG 555 is the foundation of our safety protocols. AG 555 is a cyano-substituted cinnamamide derivative. While it is not classified as highly flammable or explosive, it presents specific acute health hazards, notably skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2].

Table 1: AG 555 Quantitative & Biological Properties

PropertyValueClinical/Experimental Relevance
CAS Number 133550-34-2Unique chemical identifier for SDS tracking and compliance[3].
Molecular Weight 322.36 g/mol Required for precise molarity calculations during stock preparation.
IC50 (EGFR) 0.7 μMDefines the high potency; requires accurate micro-dosing to avoid off-target effects[1].
Max Solubility (DMSO) 30 mg/mL (~93 mM)Dictates the choice of organic solvent for reconstitution[3].
Storage Temperature -20°C (Desiccated)Prevents hydrolytic and thermal degradation of the compound's structure[4].
Mechanism of Action & Experimental Context

To understand why we handle this compound with such care, we must look at its biological mechanism. AG 555 competitively binds to the kinase domain of EGFR, inhibiting autophosphorylation. This blockade cascades downstream, preventing Cdk2 activation and ultimately inducing G1 phase cell cycle arrest and apoptosis in transformed cells[1].

SignalingPathway AG555 AG 555 (Tyrphostin B46) EGFR EGFR Kinase Autophosphorylation AG555->EGFR Potent Inhibition (IC50 = 0.7 μM) CDK2 Cdk2 Activation EGFR->CDK2 Blocks Downstream Signaling G1Arrest G1 Phase Growth Arrest CDK2->G1Arrest Induces Apoptosis Cell Apoptosis (15-20%) G1Arrest->Apoptosis Triggers

AG 555 Mechanism of Action: EGFR Inhibition and Cell Cycle Arrest.

Personal Protective Equipment (PPE) Matrix

Because AG 555 is formulated as a crystalline solid, aerosolization of particulates during weighing is the primary exposure risk. Inhalation of these particulates directly leads to respiratory tract irritation[2].

Table 2: Required PPE and Causality Matrix

PPE ComponentSpecificationCausality & Hazard Mitigation
Eye Protection Safety goggles with side-shieldsPrevents microscopic particulate entry, mitigating serious eye irritation (H319)[2].
Hand Protection Nitrile protective glovesBlocks direct dermal contact and subsequent skin irritation (H315)[2].
Body Protection Standard laboratory coatProvides a physical barrier against accidental spills and powder transfer to street clothing.
Respiratory/Ventilation Class II BSC or Chemical Fume HoodCaptures and exhausts aerosolized powder during the weighing process, preventing inhalation[2].
Standard Operating Procedure (SOP): Stock Solution Preparation

To maintain scientific integrity, your preparation workflow must be a self-validating system. The following protocol ensures both operator safety and chemical viability.

Step 1: Environmental Control & PPE Donning Ensure the chemical fume hood is operational. Don nitrile gloves, safety goggles, and a lab coat. Causality: Handling the dry powder in a hood eliminates the risk of inhaling the H335-classified irritant[2].

Step 2: Gravimetric Measurement Carefully weigh the required mass of AG 555 (e.g., 3.22 mg for 10 mL of a 1 mM solution) using an analytical balance inside the fume hood. Avoid rapid movements to prevent powder aerosolization.

Step 3: Solvent Reconstitution Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve your target concentration (maximum solubility is 30 mg/mL)[3]. Causality: DMSO is required because AG 555 is highly hydrophobic; attempting to dissolve it directly in aqueous buffers will cause immediate precipitation, ruining the assay.

Step 4: Visual Validation (Self-Validating Step) Hold the vial against a light background. The solution must be completely clear. Validation: If any particulate matter is visible, the compound is not fully dissolved, which will skew your IC50 calculations and downstream dosing. Sonicate for 2–3 minutes at room temperature if necessary.

Step 5: Aliquoting and Storage Divide the stock solution into single-use amber microcentrifuge tubes and store at -20°C[4]. Causality: Amber tubes prevent photodegradation. Single-use aliquots prevent repeated freeze-thaw cycles that compromise the compound's structural integrity and diminish its kinase-inhibitory potency.

PrepWorkflow PPE 1. Don PPE & Hood (Gloves, Goggles) Weigh 2. Weigh AG 555 (Avoid Aerosols) PPE->Weigh Dissolve 3. Dissolve in DMSO (Max 30 mg/mL) Weigh->Dissolve Validate 4. Visual Validation (Clear Solution) Dissolve->Validate Store 5. Aliquot & Store (-20°C, Amber Tubes) Validate->Store

Standard Operating Procedure for AG 555 Stock Solution Preparation.

Spill Management and Disposal Logistics

Immediate and correct response to spills ensures laboratory safety and environmental compliance.

Step-by-Step Spill Response:

  • Containment: If a dry powder spill occurs, do not sweep . Sweeping aerosolizes the compound, maximizing the respiratory exposure risk.

  • Neutralization: Gently cover the spilled powder with damp absorbent paper towels (moistened with water or 10% ethanol) to trap the particulates safely[2].

  • Collection: Pick up the damp materials mechanically using a bench scraper or gloved hands and place them into a designated, sealable hazardous chemical waste container.

  • Decontamination: Wash the affected benchtop area thoroughly with soap and water to remove any residual chemical film[2].

  • Disposal: Do not allow AG 555 to enter drains, sewers, or water courses. Dispose of the sealed waste container through your institution's approved hazardous waste disposal plant in accordance with local environmental regulations[2].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG 555
Reactant of Route 2
AG 555
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